PC-046

Catalog No.
S548483
CAS No.
M.F
C22H18N2O3
M. Wt
358.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
PC-046

Product Name

PC-046

IUPAC Name

5-(4-methoxyphenyl)-2-[3-(3-methoxyphenyl)pyridin-4-yl]-1,3-oxazole

Molecular Formula

C22H18N2O3

Molecular Weight

358.4 g/mol

InChI

InChI=1S/C22H18N2O3/c1-25-17-8-6-15(7-9-17)21-14-24-22(27-21)19-10-11-23-13-20(19)16-4-3-5-18(12-16)26-2/h3-14H,1-2H3

InChI Key

CTNUOHRUVZXVHX-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2=CN=C(O2)C3=C(C=NC=C3)C4=CC(=CC=C4)OC

solubility

Soluble in DMSO

Synonyms

FTI2153; FTI 2153; FTI2153

Canonical SMILES

COC1=CC=C(C=C1)C2=CN=C(O2)C3=C(C=NC=C3)C4=CC(=CC=C4)OC

The exact mass of the compound 5-(4-Methoxyphenyl)-2-(3-(3-methoxyphenyl)pyridin-4-yl)oxazole is 358.13 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as 0 – 4 oC for short term (weeks to 1 month) or -20 oC for long terms (months to years)..

Core Characteristics and Mechanism of Action

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key biochemical and pharmacological data for PC-046:

Aspect Details
Primary Mechanism Microtubule destabilizing agent; inhibits tubulin polymerization [1] [2]
Molecular Targets Tubulin; also reported as multi-target inhibitor of TrkB, IRAK-4, Pim-1 (with IC50 values of 13.4 μM, 15.4 μM, and 19.1 μM, respectively) [3] [2] [4]
Cellular Effects Cell cycle arrest at G2/M phase and metaphase; induction of apoptosis [1] [3] [2]
CAS Number 1202401-59-9 [3] [5] [4]
Molecular Formula C₂₂H₁₈N₂O₃ [3] [5] [4]
Molecular Weight 358.39 g/mol [3] [5] [4]

The anti-cancer activity of this compound is initiated by its binding to tubulin, which disrupts the dynamic process of microtubule formation. The following diagram illustrates the sequential cellular events triggered by this compound leading to cancer cell death:

pc046_mechanism start This compound Entry into Cell step1 Binds Tubulin start->step1 step2 Inhibits Microtubule Polymerization step1->step2 step3 Cell Cycle Arrest at G2/M Phase step2->step3 step4 Metaphase Arrest (Phospho-Histone H3+) step3->step4 step5 Induction of Apoptosis step4->step5 end Cancer Cell Death step5->end

Experimental Efficacy and Pharmacokinetic Profile

This compound has shown promising results in preclinical studies across a range of tumor types.

In Vitro Growth Inhibition:

  • The compound exhibits potent cytotoxicity, with an IC₅₀ of 7.5-130 nM against the human pancreatic cancer cell line BxPC3 [3] [4].
  • It demonstrates growth inhibitory activity in the NCI-60 panel of human tumor cell lines, and its pattern of activity is highly correlated with other known tubulin-destabilizing agents like vincristine and vinblastine (correlation coefficients ≈0.7) [1] [2] [5].
  • A significant advantage is its lack of cross-resistance with Multi-Drug Resistant (MDR) cell lines that overexpress P-glycoprotein (MDR-1) [2].

In Vivo Anti-Tumor Efficacy: this compound has shown efficacy in SCID mouse xenograft models of the following human cancers [1] [2] [5]:

  • MV-4-11 Acute Myeloid Leukemia
  • MM.1S Multiple Myeloma
  • DU-145 Prostate Cancer

The table below summarizes key in vivo and pharmacokinetic data from these models:

Parameter Findings
Oral Bioavailability Relatively high (71%) [1] [2] [5]
Distribution To both plasma and bone marrow [1] [2]
Myelotoxicity No acute myelosuppression observed at a single dose just below the acute lethal dose [1] [2]

Key Experimental Protocols for Researchers

For scientists aiming to validate or build upon this research, here is a summary of key methodologies used in the foundational PC- studies.

1. Tubulin Polymerization Assay

  • Purpose: To directly confirm the primary mechanism of action by measuring the inhibition of tubulin polymerization in a cell-free system [2].
  • Procedure: A kinetic assay is performed using purified tubulin. The increase in absorbance at 340 nm, which accompanies polymer formation, is measured every minute. This compound is tested across a concentration range (e.g., 100 nM to 10 μM), with reference agents like paclitaxel (stabilizer) and vincristine/colchicine (destabilizers) used as controls [2].

2. Cell Cycle Analysis by Flow Cytometry

  • Purpose: To demonstrate the cellular consequence of microtubule disruption—arrest at the G2/M phase of the cell cycle [2].
  • Procedure: Cells are treated with this compound (e.g., 0-100 nM for 24 hours), fixed, and stained with Propidium Iodide (PI). The DNA content of the cells is then analyzed by flow cytometry, allowing for the quantification of the population of cells with 4N DNA content (G2/M phase) [2].

3. Measurement of Mitotic Index

  • Purpose: To specifically identify cells arrested in metaphase, a specific stage within mitosis.
  • Procedure: Treated cells are stained with an antibody against phospho-histone H3 (Ser10), a specific marker of mitotic chromosomes. The percentage of positive cells is quantified by flow cytometry, providing a precise mitotic index [2].

4. In Vitro Growth Inhibition (MTT) Assay

  • Purpose: To determine the potency (IC₅₀ values) of this compound against various cancer cell lines.
  • Procedure: Cells are exposed to a range of this compound concentrations for a set period (e.g., 72 hours). Cell viability is measured via the reduction of MTT dye to formazan, and the concentration that inhibits cell growth by 50% (IC₅₀) is calculated [2].

References

PC-046 SMAD4 deficient tumor activity

Author: Smolecule Technical Support Team. Date: February 2026

PC-046: Core Compound Profile

Table 1: Key Characteristics of this compound [1]

Parameter Description
CAS Number 1202401-59-9
Molecular Formula C₂₂H₁₈N₂O₃
Molecular Weight 358.39 g/mol
Primary Mechanism Tubulin-binding agent; inhibits tubulin polymerization
Cellular Effect Cell cycle arrest in metaphase
NCI-60 COMPARE Correlates with vincristine & vinblastine (r ≈ 0.7)
Oral Bioavailability 71% (mouse model)
Key Distribution Plasma and bone marrow
Toxicological Note No myelosuppression observed (single dose just under acute lethal dose in SCID mice)

Table 2: Documented In Vivo Efficacy of this compound in Human Tumor Xenograft Models [1]

Tumor Model Cancer Type Reported Efficacy in SCID Mice
MV-4-11 Acute Myeloid Leukemia Efficacy demonstrated
MM.1S Multiple Myeloma Efficacy demonstrated
DU-145 Prostate Cancer Efficacy demonstrated

SMAD4 Deficiency in Cancer: The Biological Rationale

SMAD4 is a central mediator of the Transforming Growth Factor-Beta (TGF-β) signaling pathway, which plays a dual role in cancer. It acts as a tumor suppressor early on but can promote invasion and metastasis in advanced disease [2].

  • SMAD4 Loss as a Therapeutic Marker: SMAD4 loss, a common event in cancers like pancreatic ductal adenocarcinoma (PDAC) and esophageal adenocarcinoma, creates a dependency on alternative pathways, making tumors vulnerable to specific agents [3] [4].
  • Stromal Remodeling: In PDAC, SMAD4 loss in malignant cells reshapes the tumor microenvironment, leading to a fibro-inflammatory stroma and altering therapeutic responses [3].
  • Metastatic Promotion: SMAD4 inactivation is a late event strongly associated with increased metastatic potential across various cancers, including lung and colorectal cancer [5] [6].

Proposed Mechanism of Selective Activity

This compound was originally identified for development based on its selective activity in DPC4/SMAD4-deficient tumors [1]. The precise mechanistic link is an area of active investigation, with several plausible pathways emerging from recent studies.

The following diagram illustrates the conceptual signaling pathways and logical relationships involved in this selective activity.

G SMAD4_Loss SMAD4 Loss TGFB_Signaling Impaired Canonical TGF-β Signaling SMAD4_Loss->TGFB_Signaling MicroEnv Altered Tumor Microenvironment SMAD4_Loss->MicroEnv PAK3_Up PAK3 Upregulation SMAD4_Loss->PAK3_Up via miR-495/543 de-repression JAK_STAT JAK/STAT Signaling Dependency MicroEnv->JAK_STAT MitoticArrest Mitotic Arrest & Cell Death JAK_STAT->MitoticArrest potential synergy Cytoskeleton Cytoskeletal Dynamics Alteration PAK3_Up->Cytoskeleton Cytoskeleton->MitoticArrest potential vulnerability PC046 This compound Tubulin Tubulin Binding & Polymerization Inhibition PC046->Tubulin Tubulin->MitoticArrest

Conceptual framework for this compound selective activity in SMAD4-deficient tumors.

Experimental Protocols for Validation

To empirically validate this compound's activity in SMAD4-deficient models, you can adapt the following established methodologies.

1. In Vitro Cell Viability and IC₅₀ Determination (MTT Assay) [7]

This protocol assesses the compound's potency and generates dose-response curves.

  • Cell Seeding: Seed cells (e.g., 10,000 cells/well in 100 µL medium) in a 96-well plate. Use isogenic cell lines differing only in SMAD4 status (SMAD4 WT vs. SMAD4 KO).
  • Drug Treatment: After cell adherence, add this compound across a concentration gradient (e.g., 10 serial dilutions). Include vehicle-only controls. Use at least three replicates per condition.
  • Incubation & Viability Measurement: Incubate for 72 hours. At endpoint, replace medium with MTT solution (0.5 mg/mL). Incubate for 4 hours at 37°C. Carefully remove MTT and solubilize formed formazan crystals with DMSO.
  • Absorbance Measurement & Analysis: Measure absorbance at 546 nm. Calculate cell viability as a percentage of the vehicle control. Fit the dose-response data to a logistical sigmoidal model to determine IC₅₀ and other parameters like Emax and Hill Slope (HS) [8].

2. In Vivo Efficacy Study in Xenograft Models [3]

This protocol evaluates the anti-tumor efficacy of this compound in a live animal model.

  • Model Generation: Use immunocompromised mice (e.g., SCID or NSG). Inject SMAD4-deficient cancer cells orthotopically (e.g., into the pancreas) or subcutaneously.
  • Treatment Cohorts: Once tumors are palpable, randomize mice into groups:
    • Vehicle control
    • This compound treatment group (dose based on prior pharmacokinetic studies)
  • Drug Administration & Monitoring: Administer this compound orally, leveraging its high bioavailability. Treat for a set period (e.g., 14-28 days). Monitor tumor volume regularly via ultrasound or caliper measurements.
  • Endpoint Analysis: At study endpoint, harvest tumors and potential metastatic organs. Analyze tumor weight/volume, and process tissues for histology (IHC for mitotic markers, apoptosis) and molecular analysis.

Research Implications and Future Directions

The selective activity profile of this compound opens several promising research avenues:

  • Combination Therapy: SMAD4-deficient tumors may exhibit heightened JAK/STAT signaling [3] or PAK3-JNK-Jun pathway activation [5] [6], suggesting potential for synergistic combinations.
  • Biomarker Development: This compound reinforces SMAD4 status as a potential predictive biomarker for patient stratification in clinical trials.
  • Mechanistic Deep Dive: Further investigation is needed to elucidate the direct molecular link between SMAD4 loss and heightened sensitivity to tubulin-targeting agents.

References

PC-046 tubulin polymerization inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Core Characteristics of PC-046

The table below summarizes the established profile of this compound based on the search results.

Attribute Description
Chemical Class Diaryl oxazole [1]
Primary Target Tubulin (Microtubules) [1]
Mechanism of Action Microtubule destabilizing agent; inhibits tubulin polymerization [1]
Binding Site Correlates with tubulin destabilizing agents (e.g., vincristine, vinblastine), distinct from the colchicine site [1]
Cellular Outcome Cell cycle arrest in metaphase; induction of apoptosis [1]

Experimental & Pharmacological Data

The following table consolidates the key experimental findings from the identified study.

Experimental Area Key Findings
In Vitro Antiproliferative Activity Active against a panel of human tumor cell lines (specific IC50 values not listed in available excerpt) [1].
In Vivo Efficacy Showed efficacy in SCID mouse xenograft models of MV-4-11 (acute myeloid leukemia), MM.1S (multiple myeloma), and DU-145 (prostate cancer) [1].
Pharmacokinetics Demonstrated relatively high oral bioavailability (71%) in mice, with distribution to both plasma and bone marrow [1].
Toxicity Profile No acute myelosuppression was observed in non-tumor bearing SCID mice at a single dose just below the acute lethal dose [1].
Resistance Profile Activity is not compromised by the multidrug resistance (MDR) mechanism mediated by P-glycoprotein [1].

General Methodologies for Tubulin Polymerization Assays

While the exact protocol for this compound is not detailed, the general methodology for a cell-free tubulin polymerization assay, as referenced in the literature, is outlined below [1] [2].

G Start Prepare Reaction Mixture A Purified tubulin protein + GTP Start->A B Add test compound (this compound) or control A->B C Transfer to pre-warmed microplate B->C D Monitor Polymerization C->D E Measure absorbance at 340-360 nm every minute D->E F Analyze Polymerization Kinetics E->F G Plot: Absorbance vs. Time F->G H Compare nucleation, growth, and plateau phases G->H

Experimental workflow for a cell-free tubulin polymerization assay.

References

PC-046 Efficacy Data in Human Tumor Xenografts

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the in vivo efficacy data for PC-046 from the search results [1].

Tumor Model (Xenograft) Cancer Type Reported Efficacy Key Pharmacokinetic Finding
MV-4-11 Acute Myeloid Leukemia Efficacy shown Distribution to both plasma and bone marrow
MM.1S Multiple Myeloma Efficacy shown Distribution to both plasma and bone marrow
DU-145 Prostate Cancer Efficacy shown Relatively high oral bioavailability (71%)

This compound Mechanism of Action and Workflow

This compound is a small molecule that inhibits tubulin polymerization, leading to cell cycle arrest at metaphase [1]. The diagram below illustrates this mechanism and the subsequent experimental workflow for validating efficacy in xenograft models.

G This compound Mechanism and In Vivo Validation Workflow PC046 This compound Administration (Oral, High Bioavailability) MoA Inhibition of Tubulin Polymerization PC046->MoA Effect Cell Cycle Arrest in Metaphase MoA->Effect Assessment Assess Tumor Growth Inhibition Effect->Assessment InVivoModel Establish Xenograft Models (e.g., MV-4-11, MM.1S, DU-145) InVivoModel->PC046

Experimental Protocol for Xenograft Studies

The general methodology for conducting therapeutic efficacy studies in subcutaneous xenograft models, as derived from the search results, involves several key stages [2] [3] [1].

  • Host Animals: Typically use immunocompromised mice, such as SCID or athymic nude mice, to prevent rejection of human tumor cells [3] [1].
  • Cell Line and Culture: Select relevant human cancer cell lines (e.g., MV-4-11, MM.1S). Culture cells in standard media, often to near-confluence [3].
  • Tumor Implantation:
    • Harvest cells by detaching with trypsin or a gentler alternative like Dispase.
    • Concentrate cells to a specific density in a buffer like Phosphate-Buffered Saline (PBS).
    • To prevent leakage and aid cell embedding, mix the cell suspension with an extracellular matrix material like Matrigel (e.g., a 50/50 mixture with media) [3].
    • Subcutaneously inject the mixture (e.g., 50-300 μL volume) into the flank or back of the mouse [3].
  • Study Design and Dosing:
    • Randomize mice into control and treatment groups once tumors reach a predefined volume (e.g., 100-150 mm³).
    • Administer this compound. The high oral bioavailability allows for oral gavage as a feasible route [1].
  • Efficacy Assessment:
    • Monitor tumor volume regularly using caliper measurements, calculating volume with the formula: Volume = (length × width²) / 2.
    • Track animal body weight to assess treatment-related toxicity.
    • At the end of the study, tumors are often excised for further molecular analysis [3].

Key Considerations for Researchers

  • Model Stability: Gene expression in xenografts can change with serial passage. Using low-passage tumors and maintaining passage consistency throughout a study is critical for reproducible results [2].
  • Bone Marrow Penetration: this compound distributes to bone marrow, which is a significant finding for evaluating its efficacy against hematological malignancies like leukemia and myeloma [1].
  • Mechanism Confirmation: The mechanism of this compound was confirmed via the NCI-60 COMPARE algorithm, where its activity profile closely correlated with other known tubulin-destabilizing agents like vincristine and vinblastine [1].

References

Quantitative Profile of PC-046 from NCI-60 Screening

Author: Smolecule Technical Support Team. Date: February 2026

The table below consolidates key quantitative data on PC-046's activity and properties from the search results.

Parameter Value / Finding Context / Correlation
Top COMPARE Correlations Vincristine (~0.7), Vinblastine (~0.7) [1] [2] [3] Pearson Correlation Coefficients (PCC) with known tubulin-destabilizing agents [4].
In Vivo Efficacy (SCID mice xenografts) MV-4-11 (AML), MM.1S (Myeloma), DU-145 (Prostate) [1] [2] [3] Evidence of efficacy in hematologic and solid tumor models.
Pharmacokinetics (Oral Bioavailability) 71% [1] [2] [3] High oral availability with distribution to plasma and bone marrow.
Proposed Primary Mechanism Tubulin polymerization inhibitor; causes metaphase arrest [1] [2] Identified via COMPARE and confirmed through direct mechanism-of-action studies.

Experimental Protocols for Key Assays

Here are the methodologies used to generate the data on this compound and the NCI-60 platform.

NCI-60 Cell Line Screening & COMPARE Analysis

The foundational data for this compound was generated using the standard NCI-60 screening protocol [2] [4].

  • Cell Panel: 60 human tumor cell lines from nine different cancer types (e.g., leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney) [5].
  • Growth Inhibition Assay: Cells are exposed to the test compound over a five-log concentration range for 48 hours. Cell viability is measured using the sulforhodamine B (SRB) assay, which stains cellular proteins [2].
  • Data Output: The assay generates three key dose-response values: GI50 (concentration for 50% growth inhibition), TGI (concentration for total growth inhibition), and LC50 (concentration for 50% cell kill) [4].
  • COMPARE Algorithm: The GI50 profile of this compound across all 60 cell lines was used as a "seed" pattern. The COMPARE algorithm calculates the Pearson Correlation Coefficient (PCC) between this seed pattern and the patterns of over 50,000 previously tested compounds in the database. High PCC values with known tubulin destabilizers like vincristine suggest a shared mechanism of action [1] [4].
Direct Mechanism of Action Studies

Following the COMPARE analysis, direct experiments were conducted to confirm this compound's mechanism [2].

  • Tubulin Polymerization Assay: This cell-free kinetic assay measures the rate of tubulin polymerization into microtubules. Purified tubulin is mixed with this compound (tested at 100 nM to 10 µM), and the change in optical density at 340 nm is measured every minute for 60 minutes. Inhibition of polymerization is indicated by a reduced rate and extent of optical density increase compared to vehicle control, similar to vincristine.
  • Cell Cycle Analysis by Flow Cytometry: Cells treated with this compound (e.g., 25-100 nM for 24 hours) are fixed, stained with propidium iodide (which binds to DNA), and analyzed by flow cytometry. An increase in the cell population with 4N DNA content indicates arrest in the G2/M phase of the cell cycle.
  • Mitotic Index Measurement: To specifically confirm metaphase arrest, treated cells are stained with an antibody against phospho-histone H3 (Ser10), a specific marker of mitotic chromosomes, and analyzed by flow cytometry. An increase in phospho-histone H3 positive cells confirms arrest in mitosis.

Experimental Workflow and Mechanism of Action

The following diagram illustrates the key experimental workflow from the initial NCI-60 screen to the confirmation of this compound's mechanism of action.

cluster_moa Mechanism of Action (MoA) Tests Start Start A NCI-60 Primary Screen Start->A End End B COMPARE Algorithm Analysis A->B GI50 Profile C Hypothesis: Microtubule Targeting Agent B->C High PCC with Vinca Alkaloids D In Vitro MoA Validation C->D E In Vivo Efficacy Studies D->E Confirmed Activity D1 Tubulin Polymerization Assay D->D1 D2 Cell Cycle Analysis (Flow Cytometry) D->D2 D3 Mitotic Index (p-Histone H3 Staining) D->D3 E->End

Experimental workflow from NCI-60 screening to mechanistic confirmation.

Key Advantages and Future Research Directions

The data characterizes this compound as a synthetically-derived, small molecule microtubule destabilizing agent with several potential advantages over existing drugs in its class [1] [2]:

  • Lack of MDR Cross-Resistance: this compound showed activity in multi-drug resistant cell lines that overexpress the MDR-1 protein, suggesting it may not be a substrate for this common efflux pump [2].
  • High Oral Bioavailability: Its 71% oral bioavailability is a significant practical advantage for drug development [1] [3].
  • Reduced Acute Myelotoxicity: In non-tumor bearing SCID mice, a single high dose did not cause myelosuppression, indicating a potentially safer toxicity profile [1].

It is worth noting that the most recent study identified in the search results was published in 2019, which was an indexing of the original 2013 publication [1]. To gather the most current information, I suggest you:

  • Check the NCI DTP Website: Use public databases like CellMiner [5] to find any newer data on this compound or related compounds.
  • Search for Recent Publications: Look for follow-up studies or clinical trials that may have been conducted since its initial characterization.

References

PC-046 in vitro cell culture protocol

Author: Smolecule Technical Support Team. Date: February 2026

PC-046 Compound Profile

This compound is a synthetically derived, small molecule diaryl oxazole identified as a microtubule destabilizing agent [1] [2] [3]. Its key characteristics are summarized below.

Property Description
Molecular Target Tubulin polymer [1] [2] [4]
Primary Mechanism Inhibits tubulin polymerization, leading to cell cycle arrest in metaphase and apoptosis [1] [2] [3]
Key Advantage High oral bioavailability (~71%), lack of cross-resistance in MDR-1 overexpressing cells, and no acute myelotoxicity in SCID mice [1] [2]

Documented In Vitro Efficacy

This compound has demonstrated growth inhibitory activity against a diverse panel of human tumor cell lines. Quantitative data from the NCI-60 screen and other studies is consolidated in the following table.

Cell Line Tumor Type Key Experimental Findings / GI₅₀ (from NCI-60) Reference
MV-4-11 Acute Myeloid Leukemia In vivo efficacy in mouse xenograft models [1] [2]. [1] [2]
MM.1S Multiple Myeloma In vivo efficacy in mouse xenograft models [1] [2]. [1] [2]
RPMI 8226 & 8226/Dox40 Multiple Myeloma (Parental & MDR-1 resistant) Lack of cross-resistance in the MDR-1 overexpressing Dox40 variant [1]. [1]
HCT-116 Colorectal Carcinoma Growth inhibition observed in both DPC4 (+/+) and (-/-) isogenic lines [1]. [1]
MiaPaCa-2 Pancreatic Adenocarcinoma In vivo efficacy in mouse xenograft models; initial identification for DPC4-deleted tumors [1] [5]. [1] [5]
DU-145 Prostate Cancer In vivo efficacy in mouse xenograft models [1] [2]. [1] [2]
NCI-60 Panel Various (Leukemia, Melanoma, etc.) Correlated with tubulin agents (vincristine, vinblastine); full panel data available via COMPARE algorithm [1]. [1]

Evidence for Tubulin-Based Mechanism

Key experimental evidence firmly establishes this compound's mechanism as a tubulin-binding agent:

  • COMPARE Analysis: The growth inhibition profile of this compound across the NCI-60 cell line panel showed high correlation coefficients (≈0.7) with known tubulin-destabilizing agents like vincristine and vinblastine [1] [2].
  • Cell-Free Assay: this compound directly inhibited tubulin polymerization in a purified system, comparable to the effects of vincristine and colchicine [1].
  • Cell Cycle Analysis: Treatment of cells with this compound resulted in a dose-dependent accumulation of cells in the G2/M phase, specifically causing metaphase arrest, a hallmark of microtubule disruption [1] [2].

The following diagram illustrates the mechanism of action of this compound leading to cell death.

G Start This compound Entry into Cell A Binds Tubulin Dimers Start->A B Inhibition of Microtubule Polymerization A->B C Disruption of Mitotic Spindle Assembly B->C D Activation of Mitotic Checkpoint C->D E Cell Cycle Arrest in Metaphase D->E F Induction of Apoptotic Cell Death E->F

Guidance for Protocol Development

Since a definitive protocol for this compound is not available, you can design experiments based on standard methods for microtubule-targeting agents and details from the literature:

  • Stock Solution: Prepare a high-concentration stock solution in 100% DMSO and dilute into aqueous culture media for a final DMSO concentration less than 0.1% [1]. A vehicle control with the same DMSO concentration is essential.
  • Dosing & Exposure: Literature studies often use a concentration range and treat for 24 hours [1]. Specific doses showing effect in various assays ranged from 25 nM to 500 nM [1].
  • Cell Culture Practice: Use standard cell culture techniques. The referenced studies used media like RPMI-1640 supplemented with 10% heat-inactivated bovine calf serum and 2 mM L-glutamine [1].
  • Relevant Assays: Key experiments from the literature include:
    • MTT or SRB Assays: To measure growth inhibition and calculate GI₅₀ values after ~48-72 hours of exposure [1].
    • Flow Cytometry: For cell cycle analysis (using propidium iodide staining) and to measure metaphase arrest (using an antibody against phospho-Histone H3) [1].
    • Western Blotting: To analyze apoptosis markers like cleavage of caspases-3, -8, and -9 [1].

References

PC-046 dosing concentration for tumor studies

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Dosing Concentrations of PC-046

The table below summarizes the key dosing concentrations and results of this compound from preclinical studies.

Experiment Type Model System Dosing Concentration/Level Key Findings & Bioavailability
In Vitro [1] NCI-60 human tumor cell line panel Tested over a 5-log concentration range Potent growth inhibitory activity across various tumor types [1]
In Vitro [1] Hematopoietic cancer cell lines (e.g., MV-4-11, MM.1S) 25 nM, 50 nM, 100 nM (for mechanism studies) Induced cell cycle arrest in metaphase [1]
In Vitro (Tubulin) [1] Cell-free tubulin polymerization assay 100 nM, 1 μM, 5 μM, 10 μM Inhibited tubulin polymerization in a concentration-dependent manner [1]
In Vivo [1] SCID mice with human tumor xenografts (e.g., MV-4-11, MM.1S, DU-145) 10 mg/kg, 20 mg/kg, 40 mg/kg (Oral gavage) Showed efficacy in reducing tumor growth [1]
Pharmacokinetics [1] SCID mice Single dose just under the acute lethal dose 71% oral bioavailability; distribution to both plasma and bone marrow; no acute myelosuppression observed [2] [1]

Overview of Key Experimental Protocols

While the exact, granular protocols are not fully described, the methodologies from the key research article are as follows:

  • In Vitro Growth Inhibition Assay (Sulforhodamine B - SRB assay) [1]

    • Cell Seeding: Human tumor cells from the NCI-60 panel are seeded onto 96-well plates.
    • Dosing & Incubation: After seeding, cells are exposed to this compound across a 5-log concentration range (e.g., from nanomolar to micromolar) for two days.
    • Analysis: Cell viability is determined by staining with sulforhodamine B (SRB), which binds to proteins in fixed cells, providing a measure of cell density and growth inhibition relative to untreated controls.
  • In Vivo Efficacy Study in Xenograft Models [1]

    • Animal Model: SCID mice bearing human tumor xenografts (e.g., MV-4-11 leukemia, MM.1S myeloma, DU-145 prostate cancer).
    • Formulation & Administration: this compound was prepared and administered in 100% DMSO [1]. It was delivered via oral gavage at doses of 10, 20, and 40 mg/kg.
    • Observation: Tumor growth was monitored to assess the compound's efficacy.

Mechanism of Action & Signaling Pathway

This compound is a synthetically-derived, small molecule microtubule destabilizing agent. Its primary mechanism is not based on kinase inhibition or a specific genetic deficiency (like DPC4), but on directly targeting the cell's cytoskeleton [1]. The following diagram illustrates this mechanism and its cellular consequences.

PC046 PC046 Inhibits Tubulin Polymerization Inhibits Tubulin Polymerization PC046->Inhibits Tubulin Polymerization Binds Tubulin Microtubules Microtubules CellCycle CellCycle Metaphase Arrest Metaphase Arrest CellCycle->Metaphase Arrest Apoptosis Apoptosis Cancer Cell Death Cancer Cell Death Apoptosis->Cancer Cell Death MicrotubuleDestabilization MicrotubuleDestabilization Inhibits Tubulin Polymerization->MicrotubuleDestabilization Leads to Mitotic Spindle Defects Mitotic Spindle Defects MicrotubuleDestabilization->Mitotic Spindle Defects Mitotic Spindle Defects->CellCycle Causes Metaphase Arrest->Apoptosis Triggers

Diagram 1: The mechanism of action of this compound as a microtubule destabilizing agent, leading to cancer cell death. This compound binds directly to tubulin, inhibiting its polymerization into functional microtubules. This destabilizes the cellular microtubule network, leading to defects in the formation of the mitotic spindle during cell division. The resulting failure in chromosome segregation causes the cell to arrest in metaphase. This prolonged, aberrant arrest ultimately triggers apoptotic pathways, leading to the death of the cancer cell [2] [1].

Application Notes & Limitations

  • Solvent Considerations: For in vivo studies, this compound was dissolved in 100% DMSO [1]. The use of high-concentration DMSO requires careful consideration of its potential biological effects. For in vitro work, stock solutions were also made in DMSO and diluted such that the final concentration in the media was less than 0.1% to minimize solvent toxicity [1].
  • Lack of Myelosuppression: A notable finding was the absence of acute myelosuppression (bone marrow suppression) in non-tumor bearing SCID mice given a single high dose, which is a common side effect of many chemotherapeutics [2] [1].
  • Overcoming Drug Resistance: this compound's activity profile in the NCI-60 panel closely correlated with other microtubule destabilizers like vincristine. However, it demonstrated a lack of cross-resistance in multi-drug resistant (MDR) cell lines that overexpress the MDR-1 protein, suggesting it may not be a substrate for this common efflux pump [1].

References

PC-046 Application Notes & Experimental Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Compound Profile: PC-046 is a potent, synthetically-derived, small-molecule microtubule destabilizing agent. It was initially identified for its selective activity in DPC4/SMAD4 deficient pancreatic tumors but has since shown broad efficacy in hematological malignancies and solid tumors [1]. Its key advantages include high oral bioavailability, lack of cross-resistance in Multi-Drug Resistant (MDR) cell lines, and no observed acute myelotoxicity in mouse models [1].

Quantitative Data Summary

Table 1: In Vivo Efficacy of this compound in Human Tumor Xenograft Models (SCID Mice) [1]

Tumor Type Cell Line Model Reported Efficacy
Acute Myeloid Leukemia MV-4-11 Efficacy demonstrated
Multiple Myeloma MM.1S Efficacy demonstrated
Prostate Cancer DU-145 Efficacy demonstrated
Pancreatic Cancer MiaPaCa-2 80% tumor growth reduction vs. controls

Table 2: Pharmacokinetic & Administration Parameters [1]

Parameter Specification / Value
Recommended Administration Routes Oral, Intraperitoneal, Intravenous
Oral Bioavailability 71%
Plasma Half-life 7.5 hours
In Vivo Drug Concentrations >3 µM (cytotoxic levels achieved in mice)
Vehicle for In Vivo Studies 100% DMSO
Vehicle for In Vitro Studies Aqueous media with <0.1% DMSO
Detailed Experimental Protocols

1. In Vivo Dosing and Efficacy Study Protocol

  • Animal Model: SCID mice bearing human tumor xenografts [1].
  • Compound Formulation:
    • Dissolve this compound in 100% DMSO to create a stock solution [1].
    • Further dilute with an appropriate carrier (e.g., saline, PBS) for administration, ensuring final DMSO concentration is safe for in vivo use. The specific formulation for dilution should be optimized based on the lab's standard protocols.
  • Administration:
    • Route: Administer via oral gavage, intraperitoneal (IP), or intravenous (IV) injection [1].
    • Dosage & Schedule: The exact dosage and schedule (e.g., once daily, every other day) should be determined from the specific study being replicated. Pharmacokinetic studies indicate that a single dose can achieve cytotoxic drug concentrations for several hours [1] [2].
  • Monitoring & Analysis:
    • Monitor tumor volume regularly using calipers.
    • Assess body weight and overall health to evaluate compound toxicity.
    • At endpoint, harvest tumors for further analysis (e.g., histology, protein analysis).

2. In Vitro Growth Inhibition (MTT) Assay Protocol [1]

  • Cell Seeding: Plate tumor cells (e.g., MV-4-11, MM.1S, DU-145) in 96-well plates.
  • Compound Treatment:
    • Prepare a stock solution of this compound in DMSO.
    • Serially dilute the stock into cell culture media to achieve desired concentration range. Ensure the final concentration of DMSO is less than 0.1% in all wells, including vehicle controls [1].
    • Expose cells to this compound or vehicle for a defined period (e.g., 72 hours).
  • Viability Measurement:
    • Add MTT reagent to each well and incubate to allow formazan crystal formation by metabolically active cells.
    • Solubilize the crystals and measure the absorbance at 570 nm using a microplate reader.
    • Calculate the percentage of cell growth inhibition relative to vehicle-treated controls.

3. Mechanism of Action (Cell Cycle & Tubulin) Analysis Protocol [1]

  • Cell Treatment: Treat cells (e.g., hematopoietic cell lines) with varying concentrations of this compound (e.g., 0, 25, 50, 100 nM) for 24 hours.
  • Cell Cycle Analysis (Flow Cytometry):
    • Harvest cells, wash with PBS, and fix in 70% ethanol.
    • Incubate cells with propidium iodide (PI) and RNAse A.
    • Analyze DNA content using a flow cytometer. This compound treatment is expected to cause a cell cycle arrest in metaphase [1].
  • Mitotic Index Analysis (Flow Cytometry):
    • After treatment, fix and permeabilize cells.
    • Stain with an antibody against phospho-histone H3 (Ser10), a marker of mitosis.
    • Use a fluorescent secondary antibody and analyze by flow cytometry to quantify the population of cells in metaphase [1].
  • Tubulin Polymerization Assay (Cell-Free):
    • Perform a kinetic tubulin polymerization assay using purified tubulin.
    • Measure polymerization in the presence of this compound (e.g., 100 nM to 10 µM) and control compounds (paclitaxel, vincristine) by monitoring absorbance at 340 nm every minute for 60 minutes. This compound will inhibit tubulin polymerization, similar to vincristine [1].

Experimental Workflow & Mechanism of Action

The following diagrams outline the key experimental workflows and the mechanism of action for this compound.

protocol_workflow start Start: Prepare this compound in_vivo In Vivo Efficacy Study start->in_vivo in_vitro In Vitro Profiling start->in_vitro mech Mechanism of Action start->mech analysis Analysis & Data Collection in_vivo->analysis Tumor Volume Animal Health in_vitro->analysis Cell Viability IC50 Values mech->analysis Cell Cycle Profile Mitotic Index

Diagram 1: Overview of the key experimental workflows for evaluating this compound.

moa_pathway pc046 This compound Administration bind Binds Tubulin pc046->bind inhibit Inhibits Tubulin Polymerization bind->inhibit arrest Cell Cycle Arrest in Metaphase inhibit->arrest outcome Apoptosis & Cell Death arrest->outcome mdr No MDR Cross-Resistance mdr->pc046

Diagram 2: The established mechanism of action of this compound as a microtubule destabilizing agent.

Critical Notes for Researchers

  • Vehicle Control: Always include a vehicle control group (e.g., same concentration of DMSO without this compound) in all experiments to account for any effects of the solvent itself [1].
  • Cell Line Authentication: Regularly authenticate cell lines (e.g., by short tandem repeat analysis) and confirm they are free of mycoplasma contamination to ensure experimental reproducibility [1].
  • SCID Mouse Model Limitations: While SCID mice are immunodeficient, they may still have residual innate immunity. The choice of model (e.g., NOD/SCID, NSG) can affect engraftment efficiency and study outcomes [3].

References

Available Chemical and Storage Data for PC-046

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the available information for PC-046 from a chemical vendor's website [1].

Property Value
CAS Number 1202401-59-9 [1]
Molecular Formula C₂₂H₁₈N₂O₃ [1]
Molecular Weight 358.39 g/mol [1]
Recommended Storage Powder: -20°C for 3 years. In solvent: -80°C for 1 year. [1]

A Framework for Determining Solubility

In the absence of pre-existing data, determining solubility requires experimental measurement. The following workflow outlines a general approach that you can adapt for this compound.

G cluster0 Solvent Series Selection cluster1 Analysis Methods Start Start: Prepare this compound Powder S1 Select Solvent Series Start->S1 S2 Prepare Saturated Solution S1->S2 A1 Aqueous Buffers (e.g., PBS) S3 Equilibrium & Filtration S2->S3 S4 Analyze Concentration S3->S4 S5 Data Recording S4->S5 B1 UV-Vis Spectroscopy End Establish Solubility Profile S5->End A2 Water-Miscible Organics (e.g., DMSO, Ethanol) A3 Lipophilic Organics (e.g., Corn Oil) B2 HPLC B3 Gravimetric Analysis

The general methodology for a saturation shake-flask solubility assay involves the following steps [2]:

  • Select Solvent Series: Test a range of pharmaceutically relevant solvents, including aqueous buffers (e.g., PBS), water-miscible co-solvents (e.g., DMSO, ethanol), and lipophilic vehicles (e.g., corn oil) [1].
  • Prepare Saturated Solution: Add an excess of this compound powder to the solvent. The mixture is sealed and continuously agitated (e.g., shaken) at a constant temperature for a sufficient time to reach equilibrium [2].
  • Equilibrium and Filtration: After equilibrium is reached, the mixture is centrifuged and filtered to separate the undissolved solid from the saturated solution.
  • Analyze Concentration: The concentration of this compound in the saturated supernatant is quantified using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
  • Data Recording: The solubility value is recorded in standard units (e.g., mg/mL or molarity), along with the precise experimental conditions (temperature, solvent, pH).

Recommendations for Moving Forward

Given the lack of published data, I suggest the following actions to obtain the necessary information:

  • Contact Suppliers Directly: Inquire with chemical vendors like TargetMol for any in-house solubility data that may not be published on their website [1].
  • Leverage Predictive Models: Use computational tools to get initial estimates. The Rowan platform, which employs the fastsolv machine learning model, can predict solubility across a wide range of temperatures and organic solvents [3]. This model is trained on large experimental datasets like BigSolDB [3] [2].
  • Begin Experimental Work: If predictive data is insufficient, you will need to establish the solubility profile through laboratory experiments, following the general framework provided above.

References

Chemical Identity and Bioactivity of PC-046

Author: Smolecule Technical Support Team. Date: February 2026

Table 1: Physicochemical and Bioactive Properties of PC-046

Property Details
CAS Number 1202401-59-9 [1]
Molecular Formula C({22})H({18})N({2})O({3}) [1]
Molecular Weight 358.39 g/mol [1]
Description Potent tubulin-binding agent; originally identified for selective activity in DPC4/SMAD4 deficient tumors [1].
Reported Bioactivity Growth inhibition in various tumor types in vitro; efficacy in SCID mouse xenograft models (MV-4-11 leukemia, MM.1S myeloma, DU-145 prostate cancer) [1].
Mechanism of Action Cell cycle arrest in metaphase; inhibition of tubulin polymerization [1].
Pharmacokinetics High oral bioavailability (71%) with distribution to both plasma and bone marrow [1].

Stock Solution Preparation and Storage

The supplier recommends specific storage temperatures for this compound, which serve as the best reference for stock solution preparation and storage [1].

Table 2: Storage Guidelines for this compound

Form Temperature Solubility & Handling
Powder -20°C for 3 years [1] For research purposes only [1].
Solution -80°C for 1 year [1] Prepare in solvent; shipping with blue ice is acceptable [1].

The supplier provides a calculator for preparing in vivo formulations, typically using a solution of 5% DMSO + 30% PEG300 + 5% Tween 80 + 60% Saline/PBS/ddH(_2)O [1]. For in vitro stock solutions, dissolving the compound in DMSO is a standard practice, though the specific concentration is not listed.

Critical Handling Notes
  • Solvent Choice: The supplier's formulation calculator uses a cocktail containing 5% DMSO for in vivo studies [1]. For cell-based assays, anhydrous DMSO is a standard solvent for preparing concentrated stock solutions.
  • Storage Vials: Use sterile, chemically compatible vials (e.g., polypropylene) with tight-sealing caps to prevent evaporation and moisture absorption.
  • Freeze-Thaw Cycles: To maximize stability of stock solutions stored at -80°C, aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles.

Synthetic Route to this compound

The synthesis of this compound, as described in the literature [2], involves a multi-step route. The following diagram illustrates the key synthetic pathway and the experimental workflow for preparing a stock solution.

G A 2-Amino-4'-methoxyacetophenone HCl D Amide Coupling A->D B 3-Bromo-4-pyridinecarboxylic acid B->D C EDC, DIEA, DCM C->D E Intermediate PC-033 D->E G Cyclodehydration E->G F POCI3, DMF F->G H Oxazole Intermediate PC-032 G->H K Suzuki Cross-Coupling H->K I 3-Methoxyphenylboronic Acid I->K J Pd(PPh3)4, Na2CO3 DME/H2O, Reflux J->K L Final Product this compound K->L M Purification (Column Chromatography) L->M N Pure this compound M->N O Weigh Pure this compound Powder N->O P Dissolve in Anhydrous DMSO O->P Q Aliquot into Single-Use Vials P->Q R Storage at -80°C Q->R

Diagram 1: Synthetic pathway of this compound and subsequent stock solution preparation workflow. The chemical synthesis (upper section) is adapted from the literature [2], while the stock preparation (lower section) follows standard laboratory practices for DMSO-soluble compounds, guided by the supplier's storage recommendations [1].

Detailed Synthetic Protocol (Adapted from [2])

Step 1: Synthesis of Amide Intermediate (PC-033) A mixture of 2-amino-4'-methoxyacetophenone hydrochloride (5.0 g, 22.32 mmol), 3-bromo-4-pyridinecarboxylic acid (4.96 g, 24.55 mmol), EDC (5.12 g, 26.8 mmol), and DIEA (7.77 ml, 44.6 mmol) was dissolved in DCM (120 ml). The reaction mixture was stirred at 22°C for 18 hours. The mixture was then washed sequentially with 1 N NaOH, 0.2 N HCl, and brine. The organic layer was dried over MgSO₄, concentrated under reduced pressure, and purified by silica gel column chromatography (DCM/ethyl acetate = 3/1) to yield PC-033.

Step 2: Cyclodehydration to Oxazole (PC-032) PC-033 (3.25 g, 9.31 mmol) was treated with phosphorus oxychloride (1.784 ml, 18.62 mmol) in DMF (10 ml). The reaction was stirred at 80°C for 2 hours. After cooling to 22°C, the solution was diluted with ethyl acetate, washed with water, dried over MgSO₄, and concentrated. The crude product was purified by silica gel column chromatography (DCM/ethyl acetate = 3/1) to obtain the key oxazole intermediate PC-032.

Step 3: Suzuki Cross-Coupling (this compound) PC-032 (0.15 g, 0.453 mmol), 3-methoxyphenylboronic acid (0.138 g, 0.906 mmol), tetrakis(triphenylphosphine)palladium(0) (0.026 g, 0.023 mmol), and sodium carbonate (0.144 g, 1.359 mmol) were combined in a solvent mixture of DME and H₂O (9 ml/3 ml). The reaction was heated at reflux under an argon atmosphere for 2 hours. After completion, the mixture was diluted with ethyl acetate and washed with water and brine. The organic layer was dried and concentrated. The final product, this compound, was obtained after purification by gradient silica gel chromatography (hexane/ethyl acetate = 3/1 to 1/2).

Experimental Protocols for Key Assays

While the search results confirm this compound's activity in various models, detailed protocols for key assays are not included in the available information. Based on its reported mechanisms, the following are the types of experiments researchers would typically perform.

Table 3: Overview of Key Experimental Assays for this compound

Assay Type Typical Methodology (Summarized from reported activities)
In Vitro Cytotoxicity (Proliferation) Treat panels of cancer cell lines (e.g., NCI-60) with a concentration range of this compound for 48-72 hours. Assess cell viability using assays like MTT or CellTiter-Glo [1].
Cell Cycle Analysis Treat asynchronous cells with this compound for 12-24 hours. Fix, stain DNA with Propidium Iodide (PI), and analyze distribution (G1, S, G2/M) using flow cytometry [1].
Tubulin Polymerization Perform in vitro tubulin polymerization assays using purified tubulin. Monitor the increase in absorbance at 340 nm over time upon induction of polymerization, with and without this compound [1].
In Vivo Xenograft Efficacy Implant human cancer cells (e.g., MiaPaCa-2 pancreatic) subcutaneously into SCID mice. Once tumors established, administer this compound (oral gavage or IP) and measure tumor volume over time [2] [1].

Mechanism of Action and Signaling Pathways

This compound's primary mechanism involves tubulin binding, leading to cell cycle arrest. The diagram below integrates this primary mechanism with other reported kinase targets.

G cluster_primary Primary Reported Mechanism cluster_other Other Reported Kinase Targets PC046 This compound Tubulin Binds Tubulin PC046->Tubulin Kinases Inhibits TrkB, IRAK-4, Pim-1 PC046->Kinases Polymerization Inhibits Tubulin Polymerization Tubulin->Polymerization Metaphase Cell Cycle Arrest in Metaphase Polymerization->Metaphase Apoptosis Apoptotic Cell Death Metaphase->Apoptosis InVivo In Vivo Tumor Growth Reduction Apoptosis->InVivo SPhase S-Phase Cell Cycle Block Kinases->SPhase DeathNecrosis Apoptotic Death and Necrosis SPhase->DeathNecrosis DeathNecrosis->InVivo

Diagram 2: Reported mechanisms of action for this compound. The primary and well-characterized mechanism is the inhibition of tubulin polymerization, leading to metaphase arrest [1]. Separately, this compound has also been reported to potently inhibit several protein kinases, such as TrkB, IRAK-4, and Pim-1, which is associated with a block in the S-phase of the cell cycle [2]. Both pathways can culminate in cell death and the observed in vivo efficacy [2] [1].

Conclusion

This compound is a promising diaryl oxazole compound with demonstrated in vitro and in vivo antitumor efficacy. For optimal results, researchers should adhere to the recommended storage conditions of -20°C for the powder and -80°C for solutions, prepare stock solutions in appropriate solvents like DMSO, and use the detailed synthetic and experimental frameworks as a foundation for their investigative work.

References

PC-046 Profile and General Analysis Workflow

Author: Smolecule Technical Support Team. Date: February 2026

PC-046 is a potent, orally bioavailable tubulin-binding agent identified for its selective activity in SMAD4-deficient tumors. It inhibits tubulin polymerization, leading to cell cycle arrest in metaphase [1]. The diagram below outlines a generalized workflow for analyzing the effects of such a compound on the cell cycle.

G Compound This compound Treatment Harvest Harvest & Process Cells Compound->Harvest Staining DNA Staining Harvest->Staining Analysis Flow Cytometry Analysis Staining->Analysis Gating Data Analysis & Gating Analysis->Gating Results Cell Cycle Phase Quantification Gating->Results

Detailed Protocol: Propidium Iodide Staining for DNA Content

The following table details a reliable protocol for cell cycle analysis using propidium iodide (PI) staining, a cornerstone method for assessing DNA content and cell cycle distribution after drug treatment [2].

Step Procedure Key Parameters & Notes
1. Cell Harvesting Harvest cells (e.g., trypsin for adherent cells), centrifuge, and wash with PBS. Keep cells concentrated for optimal flow cytometry results [2].
2. Fixation Gently resuspend cell pellet in cold 70% ethanol, adding drop-wise while vortexing. Fix for at least 30 minutes at 4°C. Note: Use 70% ethanol in distilled water, not PBS, to avoid protein precipitation [2].
3. Staining Solution Preparation Prepare a staining solution containing Propidium Iodide and RNase A in PBS. Critical: RNase treatment is essential to prevent RNA binding, which would cause background signal. A typical concentration is 50 µg/mL PI and 100 µg/mL RNase [2].
4. Staining Centrifuge ethanol-fixed cells, discard supernatant, and resuspend in PI/RNase staining solution. Incubate in the dark for a suitable period before analysis. Incubation time can vary (e.g., 15-30 mins at 37°C or longer at room temperature). Protect from light due to dye photosensitivity [2].
5. Flow Cytometry & Analysis Analyze samples using a flow cytometer with a 488 nm laser and a filter suitable for PI emission (~605 nm). Use pulse processing (area vs. width/height) to exclude cell doublets. Analyze the resulting DNA content histogram to determine the percentage of cells in G0/G1, S, and G2/M phases [2] [3].

Seeking Further Information

The available information is insufficient for a complete application note. To acquire the detailed methodologies you need, I suggest the following:

  • Contact Suppliers Directly: Reach out to the manufacturers or vendors of this compound (e.g., TargetMol, MedChemExpress) to inquire if they have any proprietary application notes or technical bulletins.
  • Search for Original Research: Look for the primary research paper(s) that first identified and characterized this compound. These articles, likely pre-dating the commercial product listing, should contain the full experimental procedures.
  • Utilize General Principles: The PI staining protocol provided is a universally accepted method and can serve as a starting template. Parameters such as optimal cell density, drug treatment duration, and concentration would need to be optimized for your specific cell lines and research context.

References

PC-046 low solubility troubleshooting

Author: Smolecule Technical Support Team. Date: February 2026

FAQ: Understanding Drug Solubility

This section addresses fundamental questions that researchers often encounter.

  • Q1: Why is aqueous solubility so critical in drug development? Adequate solubility is essential for a drug to be absorbed and achieve its therapeutic effect after oral administration. Poor solubility in gastrointestinal fluids is a well-known root cause of low and highly variable oral bioavailability [1].

  • Q2: What are "brick-dust" and "grease-ball" molecules? These are informal categories for poorly soluble compounds based on the key limiting factor [2]:

    • Brick-dust molecules have solubility limited by strong crystal lattice forces, typically indicated by a high melting point.
    • Grease-ball molecules have solubility limited by poor solvation in water, typically indicated by high lipophilicity (log P).
  • Q3: What formulation strategies can enhance solubility? The main physical modification strategies for peroral applications are summarized in the table below [2].

Strategy Description Typical Particle Size Target Key Advantage
Drug Nanoparticles Reducing drug particle size to increase surface area and dissolution rate. Below ~300 nm [2] Significantly enhanced bioavailability [2]
Solid Dispersions Dispersing a drug in a polymeric carrier at a molecular or amorphous state. N/A Can generate high-energy, metastable forms with enhanced solubility.
Lipid-Based Formulations Dissolving or dispersing a lipophilic drug in oils, surfactants, and co-solvents. N/A Particularly suitable for 'grease-ball' molecules with high log P [2].
  • Q4: How do food properties affect drug absorption? Food's physical properties, especially viscosity, can significantly impact drug absorption. High-viscosity meals can delay gastric emptying, inhibit drug disintegration and dissolution by reducing liquid permeability, and hinder the diffusion of drug molecules [3].

Troubleshooting Workflow for Low Solubility

The following diagram outlines a systematic, tiered approach to diagnose and address low solubility issues.

workflow Start Characterize the Solubility Problem Step1 Determine Key Physicochemical Properties (Melting Point, log P) Start->Step1 Step2 Identify the Root Cause Limiting Solubility Step1->Step2 Step3A 'Brick-dust' Molecule (High Melting Point) Step2->Step3A Step3B 'Grease-ball' Molecule (High log P) Step2->Step3B Step4A Consider Solid Dispersion or Nanoparticle Approach Step3A->Step4A Step4B Consider Lipid-Based Formulation Step3B->Step4B Step5 Evaluate In Vitro Performance (Dissolution, Permeability) Step4A->Step5 Step4B->Step5 Step6 Proceed to In Vivo Studies Step5->Step6

Detailed Experimental Protocols

Here are detailed methodologies for key experiments and strategies referenced in the workflow.

Characterizing Physicochemical Properties

This initial screening is crucial for directing the troubleshooting strategy.

  • General Solubility Equation (GSE) Analysis: Use the GSE for organic nonelectrolytes to understand the contribution of melting point and log P to the solubility issue [2].
  • Shake-Flask Method for Thermodynamic Solubility:
    • Prepare a saturated solution by adding an excess amount of the drug substance (PC-046) to a relevant physiological buffer (e.g., pH 1.2, 4.5, 6.8).
    • Agitate the mixture in a sealed container at a constant temperature (e.g., 37°C) for a sufficient time to reach equilibrium (often 24-72 hours).
    • Separate the undissolved solid by filtration or centrifugation.
    • Analyze the concentration of the drug in the supernatant using a validated analytical method (e.g., HPLC-UV). This provides the thermodynamic solubility [4].
Protocol for Preparing Drug Nanoparticles via Wet Media Milling

This top-down method is a well-established industrial process [2].

  • Objective: To produce stable drug nanoparticles (targeting sizes below 300 nm) to increase dissolution rate and potentially saturation solubility.
  • Materials: Drug substance (this compound), stabilizer (e.g., polymer or surfactant), milling beads (e.g., yttrium-stabilized zirconium oxide), and dispersion medium (often water).
  • Equipment: Stirred media mill or planetary ball mill.
  • Procedure:
    • Prepare a pre-suspension by dispersing the coarse drug powder (e.g., 10-40% w/w) in the medium containing the stabilizer.
    • Load the pre-suspension and the milling beads into the milling chamber. A typical bead loading is 50-80% of the milling chamber volume.
    • Initiate milling. For a stirred media mill, set the agitator speed (e.g., 2000-4000 rpm) and operate in recirculation or batch mode. Milling times can range from 30 to 120 minutes, with the temperature controlled by a cooling jacket.
    • Monitor particle size reduction periodically using dynamic light scattering (e.g., Malvern Zetasizer).
    • Once the target particle size is achieved, separate the nanosuspension from the grinding beads using a sieve.
  • Challenges & Notes: The main challenge is thermodynamic instability (e.g., Ostwald ripening, aggregation). Careful selection of stabilizers and potentially further processing into a solid dosage form (e.g., by spray drying) is required for long-term stability [2].
High-Throughput Screening for Solubility Enhancement

This modern approach combines robotics and machine learning to efficiently identify optimal formulations [4].

  • Objective: To rapidly and systematically test a vast number of solvents, co-solvents, or excipient combinations to find the best solubility enhancer for this compound.
  • Workflow:
    • Sample Preparation: A robotic arm dispenses solid this compound and various liquid solvents or solvent mixtures into vials or well plates to create saturated solutions.
    • Equilibration: The samples are agitated and held at a constant temperature (e.g., 20°C or 37°C) for a fixed period (e.g., 8 hours) to reach thermodynamic equilibrium [4].
    • Analysis: An automated system samples the supernatant from each vial for analysis. Quantitative techniques like qNMR or HPLC are used to determine the molar solubility of this compound in each condition [4].
    • Machine Learning Guidance: The solubility data is fed into an Active Learning (e.g., Bayesian Optimization) algorithm. The algorithm predicts the solubility in untested solvent combinations and intelligently suggests the next most promising conditions to test, dramatically reducing the number of experiments needed [4].

References

Guide: Framework for In Vivo Dosing Schedule Optimization

Author: Smolecule Technical Support Team. Date: February 2026

This guide outlines the key experiments and analyses required to establish an effective and tolerable in vivo dosing schedule. You can adapt this framework once you have the specific data for PC-046.

Core Experimental Workflow

The following diagram outlines the overarching strategy for dose optimization, from initial in vivo studies to final schedule selection.

workflow Start Start In Vivo Efficacy Study In Vivo Efficacy Study Start->In Vivo Efficacy Study  Initial Data   End End PK/PD Analysis PK/PD Analysis In Vivo Efficacy Study->PK/PD Analysis Establish PopPK Model Establish PopPK Model PK/PD Analysis->Establish PopPK Model Exposure-Response (E-R) Analysis Exposure-Response (E-R) Analysis Establish PopPK Model->Exposure-Response (E-R) Analysis Identify Target Exposure Identify Target Exposure Exposure-Response (E-R) Analysis->Identify Target Exposure Dosing Regimen Simulation Dosing Regimen Simulation Identify Target Exposure->Dosing Regimen Simulation Select & Justify RP2D Select & Justify RP2D Dosing Regimen Simulation->Select & Justify RP2D Select & Justify RP2D->End  Final Output  

Diagram 1: A strategic workflow for translating initial in vivo data into a recommended dosing schedule [1].

Key Experiments & Data Analysis

The tables below summarize the essential experiments and the key parameters you need to derive from them.

Table 1: Key In Vivo Experiments for Dosing Optimization [1]

Experiment Type Primary Objectives Key Measured Endpoints
Efficacy Study Assess anti-tumor activity; Determine dose-response relationship. Tumor growth inhibition; Objective Response Rate (ORR).
Tolerability Study Evaluate safety and toxicity; Identify Maximum Tolerated Dose (MTD). Body weight change; Clinical observations; Dose-Limiting Toxicities (DLTs).
Pharmacokinetic (PK) Study Characterize drug exposure over time. Maximum Concentration (C~max~); Area Under the Curve (AUC); Half-life (t~1/2~).
Pharmacodynamic (PD) Study Link drug exposure to biological effect. Target Occupancy in tumor/peripheral blood; Modulation of downstream biomarkers.

Table 2: Core PK/PD Parameters for Modeling [1]

Parameter Description Role in Dosing Optimization
AUC Total drug exposure over time. Correlates with both efficacy and toxicity.
C~max~ Peak plasma concentration. Often linked to acute toxicity.
C~trough~ Trough (minimum) concentration. Critical for maintaining continuous target coverage.
EC~50~ Exposure that produces 50% of the max effect. Used to define the potency and the lower end of the effective dose range.
Target Exposure AUC or C~trough~ needed for a desired PD effect (e.g., 90% RO). The quantitative goal for dosing regimen simulations.
Troubleshooting FAQs

Q1: My efficacy data is variable across animal models. How can I confidently define the minimum efficacious dose?

  • A: Rely on exposure-response relationships rather than dose alone [1]. Use PK/PD modeling to link a specific exposure metric (e.g., AUC) to the efficacy outcome. The minimum efficacious dose is the one that reliably achieves the target exposure in most subjects, regardless of the specific model.

Q2: How do I select the most informative PD biomarker for my study?

  • A: An ideal PD biomarker should be:
    • Mechanism-based: Directly linked to the drug's target (e.g., Receptor Occupancy for a receptor inhibitor) [1].
    • Quantifiable: Easily and reliably measured in accessible samples (e.g., blood).
    • Clinically Relevant: Its modulation should predict the desired therapeutic outcome.

Q3: How can I use modeling when my in vivo data is limited?

  • A: Integrate all available data. A Population PK (PopPK) model can characterize the mean profile and variability even with sparse data [1]. You can then use this model to simulate different dosing regimens (e.g., daily vs. weekly) and predict which one has the highest probability of maintaining target exposure.

A Practical Example: Dosing Simulation

Based on the workflow, after establishing a target trough concentration (e.g., 2.27 µg/mL for 90% target occupancy), you would simulate different regimens [1]. The diagram below illustrates this decision-making process for a hypothetical compound.

regimen Start Start Is trough concentration (Ctrough) consistently above the target? Is trough concentration (Ctrough) consistently above the target? Start->Is trough concentration (Ctrough) consistently above the target?  For a given regimen   End End Regimen FAILS: Risk of under-dosing & resistance Regimen FAILS: Risk of under-dosing & resistance Is trough concentration (Ctrough) consistently above the target?->Regimen FAILS: Risk of under-dosing & resistance  No   Is peak exposure (Cmax) significantly above the MTD threshold? Is peak exposure (Cmax) significantly above the MTD threshold? Is trough concentration (Ctrough) consistently above the target?->Is peak exposure (Cmax) significantly above the MTD threshold?  Yes   Regimen FAILS: Risk of toxicity Regimen FAILS: Risk of toxicity Is peak exposure (Cmax) significantly above the MTD threshold?->Regimen FAILS: Risk of toxicity  Yes   Regimen SUCCESS: Viable for further testing Regimen SUCCESS: Viable for further testing Is peak exposure (Cmax) significantly above the MTD threshold?->Regimen SUCCESS: Viable for further testing  No   Regimen SUCCESS: Viable for further testing->End

Diagram 2: A logic flow for evaluating simulated dosing regimens based on key PK/PD and toxicity thresholds.

References

PC-046 cell culture cytotoxicity issues

Author: Smolecule Technical Support Team. Date: February 2026

Known Properties of PC-046

Based on the search results, here is what is known about this compound:

  • Mechanism of Action: this compound is a potent tubulin-binding agent. It inhibits tubulin polymerization, leading to cell cycle arrest in metaphase [1].
  • Reported Efficacy: It has shown growth inhibitory activity in a variety of tumor types in vitro and efficacy in xenograft models, including the DU-145 prostate cancer cell line [1].
  • Bioavailability: It has relatively high oral bioavailability (71%) in animal studies [1].

General Cytotoxicity Assay Workflow

The diagram below outlines the key stages of a typical cytotoxicity assay. You can use this workflow to identify potential failure points in your own experiments.

G Start Start Cytotoxicity Assay Prep Cell Sample Preparation Start->Prep Treat Compound Treatment (this compound) Prep->Treat Dye Staining with Dye Treat->Dye Measure Measurement & Analysis Dye->Measure End Interpret Results Measure->End LowCellDensity Low Absorbance Measure->LowCellDensity  Possible Cause HighSignal High Spontaneous Control Absorbance Measure->HighSignal  Possible Cause HighVariability High Well-to-Well Variability Measure->HighVariability  Possible Cause Bubbles Air Bubbles in Well HighVariability->Bubbles  Check for

Troubleshooting Common Cytotoxicity Assay Problems

This table translates general cytotoxicity assay issues into potential causes and solutions relevant to your work with this compound [2].

Problem Potential Causes Recommended Actions
Low Absorbance Value Low cell density at plating; over-diluted this compound; low cytotoxicity [2]. Repeat experiment to optimize cell count; verify compound serial dilution calculations; confirm this compound is active on your cell line [2] [1].
High Spontaneous Control Absorbance Excessive cell density; mechanical damage from forceful pipetting [2]. Optimize initial cell count; ensure gentle handling of cell suspension during plate setup [2].
High Well-to-Well Variability Presence of air bubbles in wells; inconsistent pipetting during cell or compound addition [2]. Remove air bubbles with a syringe needle; practice consistent pipetting technique; ensure cells are in a uniform single-cell suspension when plating [2].
Unexpectedly Low Cytotoxicity Inactive compound batch; cell line is not susceptible; assay conditions not optimized. Use a reference cytotoxic compound as a positive control; authenticate cell lines; review literature on this compound efficacy for your specific cancer type [1].

Detailed Cytotoxicity Assay Protocol

Since a dedicated this compound protocol was not found, the following general procedure can serve as a robust framework. Always adapt buffer compositions, incubation times, and dye selection to the specific requirements of your assay and cell line [2].

Solutions and Reagents You Will Need:

  • Assay Buffer & Medium
  • Fixation Solution (if required by the assay)
  • Dilution Buffer for preparing this compound serial dilutions
  • Dye Solution (e.g., membrane-impermeable DNA dyes or amine-reactive dyes) [2]

Procedure:

  • Cell Sample Preparation

    • Collect, count, and wash your cells. Prepare a cell suspension in an appropriate assay buffer.
    • Dilute the suspension in assay medium to the optimal cell concentration (determined empirically).
    • Add a quantitative amount of the cell suspension to the wells of a 96-well plate.
    • Incubate the plate for the appropriate time to allow cell attachment and recovery [2].
  • Compound Treatment (this compound)

    • Prepare your stock solution of this compound and perform serial dilutions as needed for your dose-response curve.
    • Add equal volumes of the compound dilutions to the assigned wells.
    • Critical: Set up positive controls (e.g., a known cytotoxic agent) and negative controls (cells with assay medium only) on the same plate.
    • Incubate the plate in a humidified incubator for the desired treatment duration [2].
  • Staining (Dyeing)

    • Select an appropriate dye based on your readout (e.g., a DNA dye to stain cells with damaged membranes).
    • Add an equal volume of dye solution to each well.
    • Incubate the plate in the dark at room temperature for the recommended time.
    • After incubation, wash the wells to remove any unbound staining solution, if required by the protocol [2].
  • Measurement and Analysis

    • Measure the absorbance or fluorescence at the specified wavelengths using a microplate reader.
    • Correct for background by subtracting the average value of your control wells from all sample readings.
    • Calculate the percentage of cytotoxicity using the formula specified by your assay kit or standard laboratory methods [2].

Critical Considerations for Your Research

  • Cell Line Authenticity: The activity of this compound may be selective. It was originally identified for activity in tumors deficient in DPC4/SMAD4 [1]. Ensure your cell lines are properly authenticated and their genetic background is characterized.
  • Mechanism-Specific Assays: Given that this compound is a tubulin-binding agent, consider complementing standard viability assays with more specific readouts, such as cell cycle analysis to confirm metaphase arrest [1].
  • General Cell Culture Best Practices: Maintaining sterile technique and checking for contamination is fundamental. Aliquot reagents to avoid repeated freeze-thaw cycles and contamination [3].

References

Troubleshooting Guide: Reducing Batch Variability

Author: Smolecule Technical Support Team. Date: February 2026

Batch-to-batch variability can stem from multiple sources. The following table outlines a systematic approach to identify and correct common issues.

Investigation Area Potential Causes Corrective & Preventive Actions
Raw Materials Natural variation in botanical/biological source materials (climate, harvest time, soil conditions) [1]. Variability in donor-sourced materials (e.g., for cell therapies) [2]. Implement stricter quality control (QC) and supplier qualification. Increase testing of raw material attributes. Standardize sourcing and acceptance criteria [1] [2].
Manufacturing Process Uncontrolled or suboptimal process parameters (e.g., heating, adding bases/acids) [1]. Differences in equipment or operators [1]. Use Multivariate Data Analysis (MVDA) to map critical process parameters to quality attributes. Build a "Golden Batch" model for real-time monitoring and corrective actions [1].
Data & Analytics Inconsistent analytical techniques or data interpretation [2]. Unaccounted technical noise in sensitive measurements (e.g., single-cell RNA sequencing) [3]. Standardize analytical protocols and quality control measures. Employ batch-effect correction algorithms (e.g., Harmony, LIGER, Seurat 3) for genomic data [4]. Use Unique Molecular Identifiers (UMIs) to mitigate amplification bias [3].
Experimental Design Suboptimal sampling protocols that fail to capture true process variability or biological rhythms [5]. Optimize sampling time points, especially when the period of a cyclic process is unknown [5].

Key Methodologies for Investigation

For the troubleshooting steps above, here are detailed protocols for two powerful methodologies mentioned.

Multivariate Data Analysis (MVDA) for Process Control

This methodology uses historical data to understand and control your manufacturing process [1].

  • Step 1: Data Gathering and Storage
    • Collect and store data on all relevant process variables (e.g., temperatures, pressures, reaction times, raw material attributes) in a real-time database.
  • Step 2: Model Building
    • Use a multivariate analytics tool (e.g., SIMCA) to build a model from batches known to be of good quality ("good-behavior batches") [1].
    • This model, often called a "Golden Batch" model, captures the relationship between process parameters and critical quality attributes.
  • Step 3: Real-Time Monitoring
    • Use a real-time monitoring tool (e.g., SIMCA-online) to compare live batch data against the Golden Batch model [1].
    • The system provides easy-to-use visual tools for operators to detect deviations.
  • Step 4: Corrective Action
    • When the monitoring system signals a deviation, operators can investigate and take corrective steps during the manufacturing process to bring the batch back on track and prevent a batch failure [1].

The following diagram illustrates this continuous improvement workflow:

MVDA_Workflow MVDA Process Control Workflow Historical Batch Data Historical Batch Data Define Critical Parameters Define Critical Parameters Historical Batch Data->Define Critical Parameters Build Golden Batch Model Build Golden Batch Model Define Critical Parameters->Build Golden Batch Model Real-Time Process Monitoring Real-Time Process Monitoring Build Golden Batch Model->Real-Time Process Monitoring Statistical Deviation Detected? Statistical Deviation Detected? Real-Time Process Monitoring->Statistical Deviation Detected? Continue Normal Operation Continue Normal Operation Statistical Deviation Detected?->Continue Normal Operation No Investigate & Take Corrective Action Investigate & Take Corrective Action Statistical Deviation Detected?->Investigate & Take Corrective Action Yes Update Model & Procedures Update Model & Procedures Investigate & Take Corrective Action->Update Model & Procedures Update Model & Procedures->Build Golden Batch Model Learning Loop

Benchmarking Batch-Effect Correction Methods for Genomic Data

If your work involves single-cell RNA sequencing (scRNA-seq), batch effects are a major technical source of variability. A comprehensive benchmark study recommends the following methods for data integration [4]:

  • Recommended Method: Harmony
    • Principle: Uses PCA for dimensionality reduction, then iteratively clusters cells and corrects for batch effects within clusters.
    • Advantage: Significantly shorter runtime compared to other methods, making it a good first choice [4].
  • Viable Alternatives:
    • LIGER: Uses integrative non-negative matrix factorization to distinguish shared and batch-specific factors, helping to preserve biological variation [4].
    • Seurat 3: Uses Canonical Correlation Analysis (CCA) to find shared features and "anchors" between datasets to guide correction [4].

Frequently Asked Questions (FAQs)

What is the "Golden Batch" model? A Golden Batch model is a multivariate statistical model built from data of historical batches that consistently produced high-quality product. It serves as a reference for how a good process should behave, allowing for real-time detection of deviations [1].

Why is raw material variability such a big challenge in drug development? For products derived from biological sources (botanicals, cell therapies), the starting materials are inherently variable due to factors like genetics, environment, and handling. This natural variation can directly impact the chemical composition and biological activity of the final product, making consistency difficult to achieve [1] [2].

Our team has limited bioinformatics expertise. Which batch-effect correction method should we try first? Based on benchmarking studies, Harmony is recommended as the first method to try, especially if you have large datasets. It provides excellent batch mixing and cell type separation with a significantly shorter runtime, which also makes it easier to optimize parameters [4].

References

PC-046 analytical method validation

Author: Smolecule Technical Support Team. Date: February 2026

PC-046 Experimental Context

The published research on this compound describes its role as a synthetic diaryl-oxazole-based microtubule destabilizing agent that inhibits tubulin polymerization and causes cell cycle arrest in metaphase [1]. The table below summarizes key experimental details from the literature that are relevant for developing analytical methods:

Aspect Reported Detail Implication for Analytical Development
Chemical Nature Synthetic small molecule; Diaryl oxazole core [1] Suggests potential chromophores/fluorophores for UV/FL detection.
Solubility (in vitro) Stock solution in DMSO, diluted in aqueous media (<0.1% DMSO) [1] Analytical methods must be compatible with low concentrations of DMSO in the mobile phase.
In vivo administration Prepared and administered in 100% DMSO [1] Bioanalysis (e.g., plasma, tissue samples) requires extraction to remove high concentrations of DMSO.
Biological Matrix Studied in plasma and bone marrow in mice [1] Method development needed for complex matrices; requires selective sample clean-up.
Key Assays Tubulin polymerization, cell cycle analysis, Western blot, flow cytometry [1] Supporting methods may be needed to quantify drug in various in vitro assay mediums.

A Framework for Your Troubleshooting Guide

Since specific protocols are not published, your technical center should guide users through developing and validating their own methods. Here is a potential FAQ structure.

Frequently Asked Questions

  • FAQ 1: What are the critical parameters to consider when developing an HPLC method for this compound?

    • Answer: Based on its structure, this compound is likely amenable to Reverse-Phase HPLC. Start with a C18 column and a mobile phase of water and acetonitrile, possibly with a modifier like 0.1% formic acid to enhance peak shape. The low DMSO content from sample preparation should not interfere, but the injection volume and solvent strength should be optimized to prevent peak broadening.
  • FAQ 2: Which detection method is most suitable for quantifying this compound in biological samples?

    • Answer: Given it is a small synthetic molecule, Mass Spectrometric (MS) detection (e.g., LC-MS/MS) is highly recommended for bioanalysis due to its superior sensitivity and specificity in complex matrices like plasma and bone marrow homogenate. UV-Vis or Fluorescence detection could be explored for purity analysis or in simpler in vitro matrices.
  • FAQ 3: How should we handle samples containing this compound to ensure stability?

    • Answer: this compound is supplied as a solid and dissolved in DMSO, which is a good storage solvent. However, stability in aqueous solutions and biological matrices needs to be established during validation. Protect samples from light, consider storing at -80°C, and perform short-term and freeze-thaw stability tests.
  • FAQ 4: What are the key steps in validating an analytical method for this compound, according to ICH guidelines?

    • Answer: Your method validation should systematically assess the following parameters:
      • Specificity: No interference from blanks or matrix components.
      • Linearity and Range: A minimum of 5 concentration levels.
      • Accuracy: Typically assessed as % recovery (recommended: 85-115%).
      • Precision: Both repeatability (intra-day) and intermediate precision (inter-day, different analysts).
      • Limit of Detection (LOD) and Quantification (LOQ).
      • Robustness: Deliberate, small changes in method parameters (e.g., temperature, flow rate).

Experimental Workflow Visualization

The following diagram illustrates the general workflow for developing and validating an analytical method, which can serve as a core guide in your support center.

G Start Start Method Development SamplePrep Sample Preparation Start->SamplePrep InstAnalysis Instrumental Analysis SamplePrep->InstAnalysis ValParams Method Validation InstAnalysis->ValParams Specificity Specificity ValParams->Specificity Specificity Linearity Linearity ValParams->Linearity Linearity Accuracy Accuracy ValParams->Accuracy Accuracy Precision Precision ValParams->Precision Precision LODLOQ LODLOQ ValParams->LODLOQ LOD & LOQ Robustness Robustness ValParams->Robustness Robustness DocTransfer Documentation & Transfer End Routine Use DocTransfer->End Specificity->DocTransfer Linearity->DocTransfer Accuracy->DocTransfer Precision->DocTransfer LODLOQ->DocTransfer Robustness->DocTransfer

I hope this structured approach provides a solid foundation for building your technical support center.

References

What Is Metabolite Interference in Targeted Metabolomics?

Author: Smolecule Technical Support Team. Date: February 2026

Metabolite interference is a phenomenon in targeted metabolomics using liquid chromatography coupled with triple-quadrupole mass spectrometry (LC-QQQ-MS) where one metabolite (the interfering metabolite) produces a detectable signal in the mass transition (MRM channel) and retention time window of another metabolite (the anchor metabolite) [1].

This can lead to mis-annotation (incorrectly identifying a metabolite) and mis-quantification (inaccurate concentration measurement). It is primarily caused by three factors [1]:

  • Isomeric Metabolites: Different metabolites sharing the same precursor and product ions.
  • In-Source Fragmentation: A metabolite breaking apart before the first quadrupole, producing ions identical to another metabolite's precursor.
  • Inadequate Mass Resolution: The unit-mass resolution of QQQ instruments may not distinguish between ions with very similar mass-to-charge ratios.

Key Experimental Findings on Metabolite Interference

The data below summarizes experimental findings from a study that used 334 metabolite standards to characterize the scale of the problem [1].

Aspect Investigated Key Finding Quantitative Data
Prevalence in Standards Metabolites generating signal in another's MRM ~75% of 334 metabolites
Chromatography Resolution HILIC methods resolving interfering peaks 65% - 85% of interfering signals
Impact in Biological Samples Mis-annotated or mis-quantified metabolites ~10% of ~180 annotated metabolites

How to Identify Metabolite Interference: An Experimental Protocol

This methodology, adapted from current research, helps you identify and confirm interfering metabolite pairs (IntMPs) in your experiments [1].

1. Run Metabolite Standards

  • Prepare and run a mixture of pure metabolite standards covering your panel.
  • Acquire data using all MRM transitions for every metabolite in a single method. This creates a "cross-talk" map of your assay.

2. Data Processing and Peak Identification

  • Convert raw LC-MS/MS files to an open format (e.g., mzML).
  • Use peak-picking software (e.g., the xcms R package) to identify and integrate peaks in every MRM channel.

3. Construct an Interfering Metabolite Pair (IntMP) List For each potential metabolite pair (Interfering Metabolite A and Anchor Metabolite B), check these criteria using the standard data:

  • Chromatographic Co-elution: Does Metabolite A produce a peak in Metabolite B's MRM channel with a retention time difference of less than 0.5 minutes from Metabolite B's own peak?
  • Spectral Evidence: Are Metabolite B's Q1 and Q3 m/z values present in the experimental or in-silico-predicted MS2 spectrum of Metabolite A?
  • Signal Strength: Calculate the "Transition Ratio" = (Intensity of Metabolite A in B's MRM) / (Intensity of Metabolite A in its own MRM). A ratio ≥ 0.001 suggests significant interference potential.
  • Peak Shape Similarity: Calculate the cosine similarity between the peak shape of Metabolite A in its own channel versus in Metabolite B's channel. A similarity > 0.8 indicates the same compound is causing both signals.

A pair is confirmed as an IntMP if it meets all the above criteria.

4. Validate Interference in Biological Samples

  • For your biological sample data (e.g., cell lysate, serum), check if a peak for the anchor metabolite (B) is potentially caused by an interfering metabolite (A) from your IntMP list.
  • Calculate the transition ratio in the sample. If this ratio is within a 0.1 to 10-fold range of the transition ratio established from the pure standards, the interference is confirmed in the sample.

The following workflow diagram visualizes this experimental process:

Start Start Experiment Standards Run Mixed Metabolite Standards (All MRM Channels) Start->Standards Process Process Data & Identify Peaks Standards->Process Analyze Analyze for Interference Pairs (RT, Spectrum, Ratio, Similarity) Process->Analyze IntMPList Generate Final IntMP List Analyze->IntMPList Validate Validate Interference in Biological Samples IntMPList->Validate Result Accurate Annotation & Quantification Validate->Result

Solutions and Best Practices for Mitigation

Based on the identified causes, here are strategies to overcome metabolite interference:

  • Chromatographic Optimization: As the data shows, different HILIC columns or methods can resolve 65-85% of interferences. Fine-tuning your LC method (e.g., gradient, column temperature, mobile phase) is the most effective first step [1].
  • Implement an IntMP Filter: Use the interfering metabolite pair list you created as a quality control step during data processing. Any peak for an anchor metabolite that is flagged must be manually inspected to confirm its identity [1].
  • Use Orthogonal MS Methods: For critical targets prone to interference, confirm results using an untargeted high-resolution mass spectrometry (HRMS) method, which has superior mass accuracy and can distinguish between isobaric species [1].

References

PC-046 tumor penetration enhancement

Author: Smolecule Technical Support Team. Date: February 2026

Core Concepts in Tumor Penetration

The tumor microenvironment (TME) presents major barriers to drug delivery, including a dense extracellular matrix (ECM), high interstitial fluid pressure (IFP), and abnormal vasculature [1]. Overcoming these barriers is essential for effective cancer therapy.

Key penetration strategies include:

  • Size Optimization: Nanoparticles smaller than 100 nm show significantly better cellular internalization and deep tissue penetration [2].
  • Stimuli-Responsive Systems: Nanocarriers can be designed to change size upon encountering tumor-specific stimuli like enzymes or pH [3].
  • TME Modulation: Using enzymes such as hyaluronidase (HAase) to degrade the ECM allows for better nanoparticle diffusion [4] [1].
  • Physical Methods: Techniques like ultrasound and photothermal therapy can disrupt physical barriers and enhance permeability [5] [1].

Quantitative Data & Strategy Comparison

Table 1: Nanoparticle Size Optimization Impact on Penetration Efficacy

Size Range Cellular Uptake 3D Spheroid Penetration Anti-metastatic Effect Primary Mechanism
< 100 nm Significantly higher [2] Deep penetration, eradicates core cells [2] Significantly enhanced [2] Optimal cellular internalization [2]
100-200 nm Moderate [2] Limited [2] Less effective [2] Moderate diffusion [2]
> 200 nm Low, rapid clearance [3] Trapped at periphery [3] Not significant EPR effect, but steric hindrance [3]

Table 2: Comparison of Advanced Penetration-Enhancement Strategies

Strategy Mechanism of Action Key Trigger Reported Outcome Potential Limitations
Size-Adaptive NPs [3] Enzyme-triggered fission from ~200 nm to < 75 nm HAase-rich TME Enhanced deep penetration & cellular uptake Complex synthesis and characterization
Piezoelectric NPs [5] Ultrasound-induced electric field & ROS generation External ultrasound Non-invasive, deep tissue activation, targets hypoxic tumors Requires specialized equipment, optimization of US parameters
Photodynamic Therapy (PDT) [6] Light activation of photosensitizers generates cytotoxic ROS Specific wavelength light High spatial selectivity, combats tumor hypoxia Limited by light penetration depth in tissue
TME Modulation (HAase) [4] Degrades hyaluronic acid in ECM, reduces diffusion barrier Intratumoral injection of enzyme ~2x increase in NP accumulation Risk of promoting metastasis, invasive application

Detailed Experimental Protocols

Protocol 1: Evaluating Penetration in 3D Tumor Spheroids

This method assesses the ability of nanoparticles to penetrate dense tissue models.

  • Spheroid Formation:

    • Use the liquid overlay method. Seed prostate cancer cells (e.g., PC-3) in 96-well plates coated with 1.5% agarose to prevent attachment.
    • Culture cells for 5-7 days until spheroids reach 400-500 µm in diameter, refreshing media every 2-3 days [2].
  • Treatment and Incubation:

    • Incubate mature spheroids with fluorescently labeled nanoparticles (e.g., 100 µg/mL) for 4-24 hours.
    • Include a positive control (e.g., free dye) and a negative control (PBS) [2].
  • Imaging and Analysis:

    • Rinse spheroids with PBS and image using a confocal laser scanning microscope.
    • Acquire Z-stack images at 20-50 µm intervals from the top to the bottom of the spheroid.
    • Use image analysis software (e.g., ImageJ) to quantify fluorescence intensity as a function of depth from the spheroid surface [2].
Protocol 2: Testing Enzyme-Responsive Size Transformation

This protocol validates the size-changing functionality of adaptive nanoparticles.

  • Sample Preparation:

    • Dilute the nanoparticle formulation (e.g., IDHNs) in PBS (pH 7.4) to a concentration of 1 mg/mL.
    • Split the sample into two aliquots. To the test aliquot, add hyaluronidase (HAase) at a concentration of 10-100 µg/mL to simulate the TME. The other aliquot serves as an untreated control [3].
  • Incubation and Measurement:

    • Incubate both samples at 37°C for 1-4 hours.
    • At designated time points (e.g., 0, 30, 60, 120, 240 min), withdraw samples for analysis.
  • Size Characterization:

    • Measure the hydrodynamic diameter and polydispersity index (PDI) of the nanoparticles using Dynamic Light Scattering (DLS).
    • Confirm morphological changes and size distribution using Transmission Electron Microscopy (TEM) [3].
    • A successful size reduction (e.g., from ~200 nm to ~75 nm) in the HAase-treated sample confirms enzyme-responsive fission.

Troubleshooting Common Experimental Issues

Problem: Poor Nanoparticle Penetration in 3D Models

  • Potential Cause 1: Suboptimal Nanoparticle Size. Particles larger than 150 nm face significant steric hindrance.
  • Solution: Reformulate to a smaller size (< 100 nm). If using a stimuli-responsive system, verify the efficiency of the size-transformation process using Protocol 2 [2] [3].
  • Potential Cause 2: Excessive Binding to ECM Components. Nanoparticles can become trapped in the matrix.
  • Solution: Modify the surface charge to near-neutral or incorporate "stealth" coatings like PEG to reduce non-specific interactions [1].

Problem: Low Cellular Uptake of Nanoparticles

  • Potential Cause 1: Inefficient Endocytosis. Large or heavily charged nanoparticles may not be internalized well.
  • Solution: Optimize size to the 50-100 nm range, which is favorable for cellular uptake, as demonstrated in Table 1 [2].
  • Potential Cause 2: Lack of Active Targeting.
  • Solution: Functionalize the nanoparticle surface with targeting ligands (e.g., peptides, antibodies) that recognize receptors overexpressed on your target cancer cells [6].

Problem: Inefficient Drug Release in the Tumor

  • Potential Cause: Insufficient TME Trigger. The tumor may not provide a strong enough stimulus (e.g., pH, enzyme concentration) to trigger release.
  • Solution: Employ an external trigger such as Near-Infrared (NIR) light. For example, irradiate samples with a 660-808 nm laser at a specific power density (e.g., 1.0 W/cm² for 5-10 min) to induce photothermal or photodynamic effects that enhance drug release [3] [6]. Alternatively, use ultrasound to activate piezoelectric nanoparticles [5].

Visualization of Strategies and Workflows

The following diagram illustrates the multi-stage mechanism of a size-adaptive nanoparticle for deep tumor penetration.

cascade NP Intravenous Injection of ~200 nm NPs Accum Accumulation at Tumor Site via EPR Effect NP->Accum Fission HAase in TME Degrades HA Shell Accum->Fission Penetrate Fission to ~75 nm Particles Deep Stromal Penetration Fission->Penetrate Uptake Further Disassembly for Cellular Uptake Penetrate->Uptake Release Internal Stimuli (pH) & External (NIR) Trigger Drug Release Uptake->Release

Diagram: Multi-stage mechanism of size-adaptive nanoparticles for deep tumor penetration.

The next diagram outlines a generalized workflow for developing and evaluating a tumor-penetrating nanomedicine.

workflow Design Design & Synthesis Char Physicochemical Characterization (Size, Zeta Potential, Drug Load) Design->Char Stimuli Stimuli-Responsive Testing (pH, Enzymes, Light/US) Char->Stimuli InVitro2D In Vitro 2D Assays (Cytotoxicity, Uptake) Stimuli->InVitro2D InVitro3D In Vitro 3D Models (Penetration & Efficacy in Spheroids) InVitro2D->InVitro3D InVivo In Vivo Evaluation (Biodistribution & Efficacy) InVitro3D->InVivo

Diagram: Key stages in developing tumor-penetrating nanomedicines.

References

Key Considerations for Investigating Combination Synergies

Author: Smolecule Technical Support Team. Date: February 2026

For any combination therapy study, the core objectives are to enhance efficacy, overcome drug resistance, and manage toxicity. The following table outlines primary strategies and critical questions for experimental design.

Strategy Mechanistic Rationale Key Questions for Experimental Design

| Targeting Co-existing Pathways [1] [2] | Simultaneously inhibit primary oncogenic drivers and compensatory survival pathways to prevent resistance. | • Are the targeted pathways functionally connected (e.g., cross-talk)? • Does inhibiting one pathway upregulate the other? | | Combining with Immunotherapy [1] [2] | Use molecularly targeted agents to make the tumor microenvironment more permissive for immune cell attack. | • Does the targeted agent affect T-cell function or infiltration? • What is the optimal dosing schedule to balance efficacy and immune toxicity? | | Leveraging DNA Damage Response [1] | Combine DNA-damaging agents (e.g., radiation therapy) with inhibitors of DNA repair pathways (e.g., PARP inhibitors). | • Does the cancer cell have a pre-existing DNA repair defect (e.g., HRD)? • Is the combination causing synthetic lethality? | | Using Radiopharmaceutical Therapy [1] | Pair α- or β-emitting radiologands with other systemic therapies to treat heterogeneous tumors. | • How heterogeneous is the target antigen expression? • Can you pre-therapy imaging (e.g., PSMA-PET) to select patients? |

Experimental Protocols for Synergy Validation

A robust experimental workflow is essential for validating combination therapy synergies.

G cluster_0 In Vitro Profiling Steps Start Start: Define Combination Hypothesis InSilico In Silico Screening Start->InSilico InVitro In Vitro Profiling InSilico->InVitro Select Top Candidates InVivo In Vivo Validation InVitro->InVivo Validate Synergistic Pairs DoseResponse Dose-Response Matrix (e.g., 10x10 concentrations) InVitro->DoseResponse DataAnalysis Data Analysis & Confirmation InVivo->DataAnalysis Collect All Data Viability Cell Viability Assay (MTS, CellTiter-Glo) DoseResponse->Viability Calculate Calculate Synergy Scores (Bliss, Loewe, HSA) Viability->Calculate

Phase 1: In Silico Screening & Candidate Prioritization

Before wet-lab experiments, use computational models to narrow down candidates from millions of potential combinations [3] [4].

  • Objective: Prioritize the most promising drug combinations for a specific cancer cell line or genetic context.
  • Methodology:
    • Data Input: Gather data on the compounds (chemical structure, SMILES strings, known targets, IC50 values) and the cancer models (genomic mutations, gene expression profiles, proteomic data) [5] [4].
    • Model Selection: Employ machine learning models like Graph Convolutional Networks (GCNs) or Random Forest that have demonstrated high precision in predicting synergy [4].
    • Validation Strategy: Use rigorous cross-validation, such as the "one-compound-out" method, to assess model performance and avoid overfitting [4].
  • Output: A ranked list of synergistic drug combination candidates for experimental testing.
Phase 2: In Vitro Synergy Validation

This phase quantitatively confirms synergistic effects in cell cultures.

  • Protocol: Dose-Response Matrix Screening [4]
    • Cell Line Preparation: Culture relevant cancer cell lines (e.g., PANC-1 for pancreatic cancer).
    • Compound Treatment: Treat cells with a matrix of drug concentrations (e.g., a 10x10 grid covering a range from below to above the single-agent IC50).
    • Viability Measurement: After an incubation period (e.g., 72 hours), measure cell viability using a robust assay (MTS, CellTiter-Glo).
    • Data Analysis: Use the viability data to calculate synergy scores. The following table compares common models.
Model Formula / Principle Interpretation
Bliss Independence [5] ( S = E_{A+B} - (E_A + E_B - E_A \times E_B) ) S > 0: Synergy; S < 0: Antagonism
Loewe Additivity [3] Based on the concept of dose equivalence. Combination Index (CI) < 1: Synergy; CI > 1: Antagonism
HSA (Highest Single Agent) [4] ( Excess HSA = E_{A+B} - \min(E_A, E_B) ) Excess HSA > 0: Synergy; < 0: Antagonism
Gamma Model [4] A probabilistic model that fits the dose-response matrix. Gamma < 0.95: Synergism; > 0.95: Non-synergism
Phase 3: In Vivo Efficacy & Toxicity Studies

Translate the most promising in vitro findings into animal models.

  • Objective: Confirm synergy and evaluate toxicity in a physiologically relevant context.
  • Model: Use syngeneic mouse models (e.g., BRAFV600E melanoma) to study effects on both the tumor and the immune system [2].
  • Procedure:
    • Tumor Implantation & Grouping: Implant tumors and randomize mice into control, single-agent, and combination groups.
    • Dosing Regimen: Administer drugs at their maximum tolerated dose (MTD) or lower, paying close attention to the sequence and schedule (concurrent vs. staggered).
    • Endpoint Analysis: Monitor tumor volume and animal survival. At endpoint, analyze tumors for pharmacodynamic biomarkers (e.g., phospho-ERK, phospho-AKT, CD8+ T-cell infiltration) [2].

Frequently Asked Questions (FAQs)

  • Q: Our in vitro synergy data is strong, but we see no effect in mouse models. What could be the cause?

    • A: This is often a pharmacokinetic (PK) issue. The drugs may have different half-lives, leading to non-overlapping exposure times at the tumor site. Check the PK profiles of each drug and adjust the dosing schedule. Also, consider using nanotherapeutic carriers to ensure co-delivery of both agents to the tumor [2].
  • Q: How do we differentiate between true synergy and simply additive effects?

    • A: Additivity means the combined effect equals the sum of individual effects. Synergy means it is greater. Rely on quantitative models like Bliss or Loewe over the HSA model, as they have stronger theoretical foundations. Consistently positive scores across multiple models and dose pairs strongly indicate true synergy [3] [4].
  • Q: We are combining a targeted therapy with an immunotherapy. What is the key safety concern?

    • A: The major concern is that systemic inhibition of key signaling pathways (like MAPK or PI3K) can impair T-cell activation and proliferation, counteracting the immunotherapy's goal. To mitigate this, investigate formulation strategies, such as supramolecular nanotherapeutics (DiLNs), that can preferentially deliver the kinase inhibitors to tumor cells, sparing immune cells [2].
  • Q: What are the best practices for validating a computational synergy prediction model?

    • A: Beyond standard train-test splits, use the "everything-out" validation strategy, where combinations involving any compound from the training set are excluded from the test set. This simulates the real-world challenge of predicting synergy for entirely new compounds and provides a more realistic performance estimate [4].

Troubleshooting Common Experimental Issues

  • Problem: High variability in synergy scores between experimental replicates.

    • Solution: Ensure consistent cell passage number and health. Use automated liquid handlers for assay setup to minimize pipetting error. Normalize viability data to internal controls on each plate. Confirm that the DMSO concentration is consistent and non-toxic across all wells.
  • Problem: A combination is synergistic in one cell line but antagonistic in another, even for the same cancer type.

    • Solution: This highlights tumor heterogeneity. Profile the cell lines with divergent responses using genomic, transcriptomic, or proteomic analyses. The antagonism may be due to differing dependencies on the targeted pathways or unique genetic alterations. This can actually uncover important biomarkers for patient stratification [1] [5].
  • Problem: Unacceptable toxicity is observed in the in vivo combination study.

    • Solution: Re-evaluate the dosing schedule. Instead of concurrent administration, try a staggered schedule. Also, explore dose reduction of one or both agents; often, synergistic efficacy can be maintained at lower, less toxic doses. Finally, investigate alternative drug formulations, like nanoparticles, to improve the therapeutic index [2].

References

Mechanism of Action and Tubulin Binding

Author: Smolecule Technical Support Team. Date: February 2026

Both PC-046 and vincristine are classified as microtubule-destabilizing agents. They inhibit tubulin polymerization, leading to cell cycle arrest at metaphase and ultimately inducing apoptosis (programmed cell death) in rapidly dividing cells [1] [2] [3].

The table below summarizes the experimental data on their mechanisms and binding:

Feature This compound Vincristine
Molecular Target Tubulin [1] [3] Tubulin (specifically β-tubulin and α-tubulin) [2] [4]
Primary Effect Inhibition of tubulin polymerization [1] [3] Disruption of mitotic spindle formation; inhibition of microtubule polymerization [2]
Binding Correlation Correlates with vincristine and vinblastine in NCI-60 panel (COMPARE algorithm coefficients ~0.7) [1] [3] A reference standard for microtubule-destabilizing agents [1]
Cell Cycle Arrest Metaphase arrest [1] [3] Metaphase arrest [2]

This shared mechanism is illustrated in the following pathway:

G A This compound or Vincristine B Binds to Tubulin A->B C Inhibits Polymerization B->C D Disrupted Mitotic Spindle C->D E Cell Cycle Arrest (Metaphase) D->E F Induction of Apoptosis E->F

Experimental Anti-Tumor Efficacy

Preclinical studies show both compounds exhibit efficacy across various cancer models.

Aspect This compound Vincristine
In Vitro Activity Growth inhibitory activity in a variety of tumor types [1] [3]. Active against rapidly dividing cancer cells; mechanism extends beyond mitosis to interfering with amino acid, cyclic AMP, and glutathione metabolism [2] [4].

| In Vivo Efficacy (Xenograft Models) | Efficacy shown in: • MV-4-11 acute myeloid leukemia • MM.1S multiple myeloma • DU-145 prostate cancer [1] [3]. | Extensive clinical use and historical validation; one of the first vinca alkaloids approved with proven efficacy in numerous human cancers [2] [4]. | | Key Preclinical Finding | Efficacy demonstrated in hematologic cancers and solid tumors in mouse models [3]. | A cornerstone chemotherapeutic agent for decades [2]. |

Pharmacokinetics and Toxicity

Key differences in how the body processes these drugs and their safety profiles are critical for research and development.

Property This compound Vincristine
Oral Bioavailability Relatively high (71% in SCID mice) [1] [3]. Not orally bioavailable; administered via intravenous (IV) route only [2].
Distribution Distributed to both plasma and bone marrow [1] [3]. Large volume of distribution; binds extensively to plasma proteins and blood cells; limited penetration of the blood-brain barrier [2].
Major Dose-Limiting Toxicity No acute myelosuppression observed in non-tumor bearing SCID mice [1] [3]. Neurotoxicity is the most clinically significant adverse effect [2].
Metabolism & Elimination Information not detailed in available search results. Primarily metabolized in the liver by CYP3A enzymes; eliminated via bile and feces [2].

Key Differentiating Features for Research

The most significant distinctions that highlight this compound's potential as a novel agent are its synthetic nature and its profile regarding multidrug resistance.

Feature This compound Vincristine
Origin Synthetic, small-molecule diaryl oxazole [3]. Natural product, derived from the periwinkle plant (Catharanthus roseus) [2].
Multidrug Resistance (MDR) Lack of MDR cross-resistance reported in experimental models [3]. Susceptible to MDR, often mediated by drug efflux transporters like P-glycoprotein (P-gp) [2] [4].
Myelotoxicity No acute myelosuppression reported in preclinical models [1] [3]. Myelosuppression is not typically dose-limiting; this allows it to be combined with myelosuppressive drugs [2] [4].

Experimental Protocols for Tubulin Binding Studies

For researchers looking to replicate or build upon these findings, here are summaries of key experimental methodologies used to characterize tubulin-binding agents.

  • Tubulin Polymerization Assay: This in vitro assay measures a compound's direct effect on tubulin assembly. Purified tubulin is mixed with the test compound in a buffer conducive to polymerization. The increase in turbidity, which correlates with microtubule formation, is monitored in real-time using a spectrophotometer. Inhibitors like this compound and vincristine will show a suppression or absence of the characteristic increase in optical density [3].
  • Cell Cycle Analysis by Flow Cytometry: To assess the biological consequence of tubulin disruption, treated cells are stained with a DNA-binding dye (e.g., Propidium Iodide). The cells are then analyzed by flow cytometry. A hallmark of microtubule-destabilizing agents is a significant accumulation of cells in the G2/M phase of the cell cycle, specifically at metaphase [1] [3].
  • NCI-60 COMPARE Analysis: This is a computational method to profile a compound's mechanism of action. The growth inhibitory patterns of a new compound across the NCI-60 panel of human tumor cell lines are compared to those of thousands of known agents. A high correlation coefficient (e.g., ~0.7 for this compound with vincristine) suggests a similar mechanism of action, such as tubulin binding [1] [3].

The workflow for the key in vitro and cellular experiments is as follows:

G A Tubulin Polymerization Assay (In Vitro) SubA1 Purified Tubulin + Test Compound A->SubA1 B Cell Cycle Analysis (Cellular Effect) SubB1 Treat Cells with Compound B->SubB1 C NCI-60 COMPARE Analysis (Mechanistic Profiling) SubA2 Monitor Optical Density at 340-350nm SubA1->SubA2 SubA3 Result: Inhibition of Polymerization Curve SubA2->SubA3 SubB2 Stain DNA with Propidium Iodide SubB1->SubB2 SubB3 Analyze DNA Content via Flow Cytometry SubB2->SubB3 SubB4 Result: G2/M Phase Cell Cycle Arrest SubB3->SubB4

Conclusion for Research Considerations

  • It is a synthetically derived compound, which can be advantageous for manufacturing.
  • It shows a lack of cross-resistance with multidrug-resistant cell lines, suggesting it may overcome a key limitation of existing vinca alkaloids.
  • It has high oral bioavailability, offering a potential alternative to intravenous administration.
  • Preclinical data indicates a favorable myelosuppression profile.

These characteristics make this compound a promising candidate for further investigation, particularly in the context of cancers with resistance to classical tubulin-targeting drugs.

References

PC-046 vs vinblastine efficacy comparison

Author: Smolecule Technical Support Team. Date: February 2026

PC-046 vs. Vinblastine: Core Comparison

Feature/Aspect This compound (Investigational) Vinblastine (Established)
Drug Type Synthetic small molecule, diaryl-oxazole [1] Natural product, vinca alkaloid from Catharanthus roseus [2] [3]
Molecular Target Tubulin [1] [4] Tubulin [5] [6]
Primary Mechanism Microtubule destabilization; inhibits tubulin polymerization [1] [4] Microtubule destabilization [5] [2]
Key Efficacy (In Vivo) MV-4-11 AML, MM.1S myeloma, DU-145 prostate cancer xenografts in SCID mice [1] [4] Widely used in Hodgkin's disease, lymphosarcoma, neuroblastoma, breast carcinoma [2]
Oral Bioavailability 71% (high) [1] [4] Low (typically administered intravenously) [2]
Myelotoxicity No acute myelosuppression observed in SCID mice at sub-lethal doses [1] Known to cause myelosuppression (bone marrow suppression) [2]
MDR Cross-Resistance Lacks cross-resistance in MDR1-overexpressing cell lines [1] [4] Subject to Multi-Drug Resistance (MDR) [1]
Additional Actions Not reported in available studies Induces immunogenic cell death and dendritic cell maturation, potentially boosting anti-tumor immunity [7]

Detailed Experimental Data and Protocols

For researchers, the methodologies and detailed findings from key experiments are crucial for evaluating these compounds.

This compound: Key Experimental Insights
  • NCI-60 COMPARE Analysis: The activity pattern of this compound across the NCI-60 cancer cell line panel was highly correlated with known tubulin-destabilizing agents, with correlation coefficients of approximately 0.7 for both vincristine and vinblastine. This bioinformatic analysis strongly suggested a shared mechanism of action targeting tubulin [1] [4].
  • Mechanism of Action (MoA) Confirmation:
    • Tubulin Polymerization Assay: In a cell-free system, this compound directly inhibited tubulin polymerization in a dose-dependent manner, similar to vincristine, confirming it as a direct microtubule-destabilizing agent [4].
    • Cell Cycle Analysis: Treatment of human tumor cell lines with this compound caused cell cycle arrest in metaphase, a classic effect of microtubule inhibitors that disrupt mitotic spindle formation [4].
  • Efficacy in Hematologic Cancers: this compound showed significant efficacy in SCID mouse models of acute myeloid leukemia (MV-4-11) and multiple myeloma (MM.1S), supporting its potential for treating hematologic malignancies [1].
Vinblastine: Key Experimental Insights
  • Signaling Pathways in Cell Death: While both vinblastine and paclitaxel activate JNK signaling leading to cell death, the pathways diverge downstream. Vinblastine-induced cell death is dependent on the AP-1 transcription factor, which is activated by JNK-mediated phosphorylation of c-Jun [5].
  • Phosphorylation of Anti-apoptotic Proteins: JNK activation by vinblastine leads to the phosphorylation and consequent inactivation of the anti-apoptotic proteins Bcl-2 and Bcl-XL. This mechanism provides a direct link between vinblastine's primary action and the induction of apoptosis [6].
  • Immunomodulatory Effects: At low concentrations, vinblastine can induce phenotypic and functional maturation of dendritic cells (DCs). Local injection in mouse models triggered maturation of epidermal Langerhans cells and, when injected into tumors, enhanced antigen-specific T-cell responses and CTL activity, indicating a dual therapeutic effect of direct cytotoxicity and immune stimulation [7].

The experimental workflow for establishing the mechanism of action for a tubulin-targeting agent like this compound can be visualized as follows:

G Start Candidate Compound A1 In Vitro Growth Inhibition Assay (MTT) Start->A1 A2 NCI-60 Panel Screening & COMPARE Analysis A1->A2 A3 Cell Cycle Analysis (Flow Cytometry) A2->A3 A4 In Vitro Tubulin Polymerization Assay A3->A4 A5 In Vivo Efficacy (Xenograft Models) A4->A5 End Confirm as Microtubule Destabilizing Agent A5->End

Conclusion for Researchers

This compound represents a modern approach to developing tubulin-targeting agents, aiming to overcome the key limitations of natural products like vinblastine. Its synthetic nature, high oral bioavailability, and favorable toxicity profile make it a promising candidate, particularly for hematologic cancers [1] [4]. Vinblastine, while hampered by toxicity and supply challenges, remains a critically important drug, and research continues to reveal new dimensions of its mechanism, such as its immunomodulatory potential [7] [3].

For your comparison guide, this compound can be positioned as an investigational agent with potential advantages in dosing convenience and safety, while vinblastine serves as the benchmark with a well-established but more complex efficacy and toxicity profile.

References

PC-046 potency in multiple cancer cell lines

Author: Smolecule Technical Support Team. Date: February 2026

PC-046 Profile and Anticancer Activity

This compound is a potent oral tubulin-binding agent. The table below summarizes its key characteristics and documented efficacy across various cancer types.

Attribute Description
Mechanism of Action Tubulin-binding agent; inhibits tubulin polymerization, causes metaphase cell cycle arrest [1].
Correlation to Other Agents Activity profile in NCI-60 panel closely correlated with vincristine & vinblastine (correlation coeff. ≈0.7) [1].
Oral Bioavailability 71% in SCID mice [1].
Tissue Distribution Distributed to both plasma and bone marrow [1].
Documented Efficacy (in vitro) Growth inhibitory activity in a variety of tumor types [1].

| Documented Efficacy (in vivo, mouse xenografts) | • Acute Myeloid Leukemia (MV-4-11) • Multiple Myeloma (MM.1S) • Prostate Cancer (DU-145) [1] |

Experimental Protocols for Key Assays

For researchers seeking to evaluate tubulin-targeting agents, here are detailed methodologies for key experiments that demonstrate this compound's mechanism and efficacy.

  • Tubulin Polymerization Assay: This in vitro assay directly measures a compound's effect on tubulin dynamics. The protocol involves incubating purified tubulin with the test compound and monitoring the increase in absorbance at 340 nm (a marker for polymer formation) over time. A decrease in the rate or total amount of polymerization compared to a vehicle control indicates inhibition of tubulin polymerization, as seen with this compound [1].

  • Cell Cycle Analysis by Flow Cytometry: This method assesses cell cycle arrest. Cells are treated with the compound, fixed, and then stained with a DNA-binding dye like Propidium Iodide (PI). The DNA content of the cells is analyzed using a flow cytometer. This compound's mechanism causes an accumulation of cells in the G2/M phase, which will appear as a distinct peak in this analysis [1].

  • In Vivo Efficacy in Xenograft Models: This tests compound efficacy in a live organism. The standard protocol involves subcutaneously implanting human cancer cells (e.g., DU-145 for prostate cancer) into immunodeficient mice (like SCID mice). Once tumors are established, mice are randomized into treatment groups. This compound was administered orally, and its anti-tumor activity is measured by the reduction in tumor volume over time compared to a vehicle control group [1].

Visualizing Mechanism and Workflow

The following diagrams illustrate this compound's mechanism of action and a general workflow for evaluating its potency.

G This compound Mechanism of Action PC046 This compound Tubulin Free Tubulin PC046->Tubulin Binds Microtubule Microtubule Polymer PC046->Microtubule Inhibits Tubulin->Microtubule Polymerization Arrest Cell Cycle Arrest (Metaphase) Microtubule->Arrest Disruption Effect Inhibited Cell Division & Cancer Cell Death Arrest->Effect

G Compound Efficacy Evaluation Workflow Start In Vitro Screening A Mechanism of Action Studies Start->A Active Compounds B In Vivo Xenograft Models Start->B Active Compounds End Data Integration & Analysis A->End C Pharmacokinetic Analysis B->C Efficacious Compounds C->End

Research Context and Data Limitations

The information on this compound primarily comes from a chemical supplier's catalog [1]. While this offers a valuable overview, researchers should note:

  • Lack of Direct Comparisons: The search results did not yield head-to-head studies comparing this compound's potency directly against a wide range of other tubulin inhibitors in a uniform assay.
  • Correlation is Not Direct Measurement: The correlation to vincristine and vinblastine in the NCI-60 panel is a useful indicator of its mechanism but does not quantify its potency relative to these drugs (e.g., IC50 values) [1].
  • Next Steps: For a more complete comparative analysis, consulting primary scientific literature or comprehensive drug sensitivity databases like the GDSC (Genomics of Drug Sensitivity in Cancer) would be necessary to find quantitative potency data across a broader panel of cell lines.

References

PC-046 specificity for DPC4 deficient tumors

Author: Smolecule Technical Support Team. Date: February 2026

Original Intent and Experimental Findings

The diaryl oxazole compound PC-046 was developed from a chemical campaign that initially aimed to create analogs of a lead molecule (UA-62784) suspected to be selective against human pancreatic cancer cells with DPC4 gene deletion [1].

However, profiling of over 80 synthesized analogs revealed that none showed selectivity for DPC4-deleted pancreatic cancer cell lines [1]. Consequently, researchers investigated alternative mechanisms and discovered that this compound potently inhibits several protein kinases overexpressed in pancreatic cancers, including tyrosine receptor kinase B (TrkB), interleukin-1 receptor-associated kinase-4 (IRAK-4), and proto-oncogene Pim-1 [1].

The primary experimental data for this compound is summarized in the table below.

Experimental Aspect Findings for this compound
Targeted Screening Intent Develop DPC4-deletion selective analogs of UA-62784 [1]
Result on DPC4-Deleted Cells No selectivity observed for DPC4-deleted pancreatic cancer cell lines [1]
Identified Primary Targets Protein kinases: TrkB, IRAK-4, Pim-1 [1]
Cellular Phenotype S-phase cell cycle block, followed by apoptotic death and necrosis [1]
In Vivo Efficacy (MiaPaca-2 model) ~80% reduction in tumor growth in SCID mice [1]
Pharmacokinetics (Mice) Plasma half-life: ~7.5 hours; achieved cytotoxic concentrations >3 μM in vivo [1]

Detailed Experimental Protocols

The key experiments that defined this compound's activity and lack of DPC4 specificity involved standard preclinical research methodologies.

  • Compound Synthesis: this compound was synthesized via a multi-step organic synthesis process. A common 2-(2-bromoaryl) oxazole intermediate (PC-032) was coupled with 3-methoxyphenylboronic acid using a palladium-catalyzed Suzuki reaction [1].
  • Cytotoxicity & Selectivity Screening: Over 80 diaryl oxazole and fluorenone-based analogs were tested for antitumor activity against a series (PC series) of human pancreatic cancer cell lines. Cell viability was assessed to determine cytotoxic potency and, specifically, whether potency was enhanced in cell lines with DPC4 deletion. This compound was among the most potent analogs but lacked selectivity for the DPC4-deleted cells [1].
  • Kinase Inhibition Profiling: As DPC4 selectivity was ruled out, the mechanism was re-evaluated. This compound was screened against a panel of protein kinases. It was identified as a potent inhibitor of TrkB, IRAK-4, and Pim-1, which are relevant to pancreatic cancer progression [1].
  • Cell Cycle & Apoptosis Analysis: Pancreatic cancer cells treated with this compound were analyzed using flow cytometry to determine DNA content, revealing an accumulation of cells in the S-phase. Apoptosis and necrosis were measured using assays for caspase activation and cell membrane integrity [1].
  • In Vivo Efficacy Study: The in vivo antitumor activity of this compound was evaluated in a xenograft model. Severe Combined Immunodeficiency (SCID) mice were implanted with MiaPaca-2 human pancreatic cancer cells and treated with this compound. Tumor volume was measured over time and compared to untreated controls [1].

The Role of DPC4/SMAD4 in Pancreatic Cancer

Although this compound does not target DPC4 deficiency, the DPC4 gene (more commonly known as SMAD4) remains a critical factor in pancreatic cancer biology.

  • Tumor Suppressor Function: SMAD4 is a central mediator of the Transforming Growth Factor-beta (TGF-β) signaling pathway, which regulates cell growth and apoptosis. Its inactivation disrupts this tumor-suppressive signaling [2] [3] [4].
  • Prevalence and Prognosis: SMAD4 is inactivated in approximately 50-55% of pancreatic ductal adenocarcinomas (PDAC), and this loss is associated with a poorer prognosis in patients [2] [5] [6].
  • Research and Targeting Strategies: The search for compounds that modulate the SMAD4 pathway is an active area of research. One study conducted a high-throughput screen of over 16,000 compounds using a SMAD4-specific reporter system in pancreatic cancer cells, identifying several agonists, including a novel histone deacetylase inhibitor [3].

The following diagram illustrates the simplified TGF-β/SMAD4 signaling pathway and general concept of high-throughput drug screening for pathway activators.

architecture cluster_pathway TGF-β/SMAD4 Tumor Suppressor Pathway cluster_screening High-Throughput Screening Concept TGFB TGF-β Ligand Receptors Membrane Receptors TGFB->Receptors RSMAD R-Smad Activation Receptors->RSMAD SMAD4 SMAD4 Complex Formation RSMAD->SMAD4 Nuclear Nuclear Translocation SMAD4->Nuclear Response Tumor Suppressor Response (Growth Arrest, Apoptosis) Nuclear->Response Library Compound Library Assay SMAD4 Reporter Cell-Based Assay Library->Assay Hits Identified Agonist 'Hits' Assay->Hits

Interpretation Guide for Researchers

When reviewing drug candidates like this compound, please note the following points:

  • Mechanism vs. Phenotype: A compound active against a cancer type with a common genetic alteration (like SMAD4 loss) does not necessarily mean it acts specifically through that alteration. Initial phenotypic screening must be followed by target deconvolution.
  • Repurposing Potential: A "failed" compound for one specific hypothesis (like DPC4 selectivity) may still have value as a clinical candidate or chemical probe for a different target, as was the case with this compound and its kinase inhibitory activity.
  • Model Selection: In vivo models using cell lines with specific genetic backgrounds (e.g., MiaPaca-2 for efficacy) are crucial, but the genetic status of the model must be confirmed for the target of interest.

References

PC-046 therapeutic index calculation

Author: Smolecule Technical Support Team. Date: February 2026

PC-046 Experimental Data Overview

Aspect Experimental Findings & Data
In Vitro Efficacy Growth inhibitory activity in various tumor cell lines (NCI-60 panel) [1]. Mechanism of action studies showed cell cycle arrest in metaphase and inhibition of tubulin polymerization [1].
In Vivo Efficacy Showed efficacy in SCID mice with human tumor xenografts (MV-4-11 leukemia, MM.1S multiple myeloma, DU-145 prostate cancer) [1].
Toxicology & Safety No myelosuppression was seen in non-tumor bearing SCID mice given a single dose just under the acute lethal dose [1]. The compound was noted for its lack of acute myelotoxicity and lack of Multi-Drug Resistance (MDR) cross-resistance [1].
Pharmacokinetics Demonstrated relatively high oral bioavailability (71%) with distribution to both plasma and bone marrow [1].

Experimental Protocols for this compound

The key methodologies used to generate the data above are detailed below [1]:

  • In vitro growth inhibition assays: Growth inhibition was assayed using the MTT dye reduction method (Mosmann, 1983). Cells were exposed to the drug over a concentration range, and the viable cell number was determined.
  • Tubulin polymerization assay: A cell-free kinetic assay measured the characteristic phases of tubulin polymerization (nucleation, growth, steady state). The reaction was measured every minute for 60 minutes at 340 nm. Controls included paclitaxel, vincristine, and colchicine.
  • Cell cycle analysis: Cells were treated with this compound, fixed, and then incubated with propidium iodide and RNAse. DNA content was analyzed using flow cytometry, and the cell cycle distribution was determined using Mod-Fit software.
  • In vivo efficacy studies: SCID mice bearing human tumor xenografts were used. This compound was prepared and administered in 100% DMSO. Tumor growth was monitored to assess the drug's anti-tumor activity.

Why a Specific Therapeutic Index is Not Calculated

The preclinical study on this compound provides observations on both efficacy and safety but does not calculate a numerical Therapeutic Index (TI). This is because the standard TI calculation requires quantitative dose-response data for both effects.

The research established an acute lethal dose in mice but conducted its main safety observation (lack of myelosuppression) at a single dose level just below this lethal dose [1]. Without a dose that causes a toxic effect in 50% of the animals (TD₅₀) and a dose that is efficacious in 50% of the population (ED₅₀), the ratio (TI = TD₅₀ / ED₅₀) cannot be computed [2] [3].

Understanding Therapeutic Index in Drug Development

For context, the diagrams below outline the core concept of Therapeutic Index and how it is traditionally calculated from experimental data, which was the stated goal for your comparison guide.

cluster_high High TI cluster_low Low/Narrow TI Start Therapeutic Index (TI) Def Quantitative measure of a drug's relative safety Start->Def Formula TI = Toxic Dose (TD₅₀) / Effective Dose (ED₅₀) Def->Formula Interpretation Interpreting the Value Formula->Interpretation HighTI Wider Safety Margin Larger dose needed to become toxic (e.g., Penicillin) Interpretation->HighTI Value > 1 LowTI Narrow Safety Margin Small dose increase can cause toxicity (e.g., Warfarin, Digoxin) Interpretation->LowTI Value closer to 1

cluster_ed50 Efficacy Arm (ED₅₀) cluster_td50 Toxicity Arm (TD₅₀ / LD₅₀) Start TI Calculation in Preclinical Research ED50_Step1 1. Administer drug to animal model Start->ED50_Step1 TD50_Step1 1. Administer drug to animal model Start->TD50_Step1 ED50_Step2 2. Measure therapeutic response (e.g., tumor growth inhibition) ED50_Step1->ED50_Step2 ED50_Step3 3. Plot dose-response curve ED50_Step2->ED50_Step3 ED50_Step4 4. Calculate ED₅₀ Dose effective in 50% of population ED50_Step3->ED50_Step4 Result TI = TD₅₀ / ED₅₀ ED50_Step4->Result TD50_Step2 2. Measure toxic response (e.g., myelosuppression, lethality) TD50_Step1->TD50_Step2 TD50_Step3 3. Plot dose-toxicity curve TD50_Step2->TD50_Step3 TD50_Step4 4. Calculate TD₅₀/LD₅₀ Dose toxic/lethal in 50% of population TD50_Step3->TD50_Step4 TD50_Step4->Result

References

PC-046 resistance profile comparison

Author: Smolecule Technical Support Team. Date: February 2026

PC-046 Profile Overview

This compound is a diaryl oxazole-based small molecule identified for its anti-cancer activity. Key characteristics from the literature are summarized below [1] [2].

Property Description
Molecular Target Tubulin (microtubule destabilizing agent) [1]
Mechanism of Action Inhibits tubulin polymerization; causes cell cycle arrest in metaphase [1]
Primary Context Pre-clinical research in pancreatic cancer, acute myeloid leukemia, multiple myeloma, and prostate cancer [1]
Resistance Note Reported activity in multi-drug resistant (MDR) cell lines; lack of cross-resistance attributed to non-MDR-1 substrate [1]

Experimental Insights

One study provides mechanistic evidence that this compound may overcome certain resistance pathways. In a panel of tumor cell lines, this compound demonstrated a lack of cross-resistance in a variant of the RPMI 8226 myeloma cell line (8226/Dox40) that overexpresses the MDR-1 multi-drug resistance protein. This suggests this compound is not a substrate for the MDR-1 efflux pump, a common mediator of resistance to other chemotherapeutics [1].

Key Experimental Protocols

The table below outlines core experimental methods used to characterize this compound's mechanism of action [1].

Experiment Protocol Summary
Tubulin Polymerization Cell-free kinetic assay measuring turbidity change (absorbance at 340 nm) over 60 minutes. Purified tubulin incubated with this compound; compared to controls (paclitaxel, vincristine, colchicine) [1].
Cell Cycle Analysis Cells treated with this compound for 24 hours, fixed, stained with propidium iodide, and analyzed by flow cytometry to determine DNA content and cell cycle distribution [1].
Mitotic Index Measurement Cells stained with antibody against phospho-histone H3 (Ser10), a marker of mitosis, and analyzed by flow cytometry to quantify metaphase arrest [1].

Mechanism of Action Pathway

The following diagram illustrates the mechanism by which this compound inhibits cell division, as revealed by the experiments above.

G PC046 This compound Treatment TubulinTarget Binds Tubulin PC046->TubulinTarget InhibitPoly Inhibits Microtubule Polymerization TubulinTarget->InhibitPoly DisruptSpindle Disrupts Mitotic Spindle Formation InhibitPoly->DisruptSpindle MetaphaseArrest Cell Cycle Arrest in Metaphase DisruptSpindle->MetaphaseArrest Apoptosis Induction of Apoptosis MetaphaseArrest->Apoptosis

References

PC-046 cross-reactivity with other tubulin agents

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Profile of PC-046

The table below summarizes the key experimental data for this compound compared to other classes of tubulin inhibitors.

Feature This compound Vinca Alkaloids Colchicine Site Inhibitors Taxanes
Binding Site Tubulin destabilizer [1] Vinca site [2] Colchicine site [3] β-tubulin lumen (stabilizer) [2]
Primary Mechanism Inhibits tubulin polymerization [1] Inhibits tubulin polymerization [2] Inhibits tubulin polymerization [3] Promotes tubulin stabilization [2]
NCI-60 COMPARE Correlation ≈0.7 (Vincristine, Vinblastine) [1] Benchmark Different pattern Different pattern
MDR Cross-Resistance No (Active against MDR-1 overexpressing cells) [1] Often yes (P-gp substrate) [3] Typically no (Often evade P-gp) [3] Often yes (P-gp substrate) [3]
Oral Bioavailability High (71%) [1] Low (Typically IV) [4] Often good (Design advantage) [3] Low (Typically IV) [2]
Key In Vivo Efficacy MV-4-11 leukemia, MM.1S myeloma, DU-145 prostate cancer [1] Various hematologic and solid tumors [2] Various (e.g., CA-4P in trials) [3] Various solid tumors [2]
Reported Myelotoxicity No acute myelosuppression (in SCID mice) [1] Yes (e.g., neutropenia) [2] Varies by compound Yes (e.g., neutropenia) [2]

Detailed Experimental Data & Protocols

The key findings in the table are supported by the following experimental methodologies.

NCI-60 COMPARE Algorithm Analysis
  • Objective: To identify compounds with similar patterns of growth inhibition across the NCI-60 cancer cell line panel, suggesting a similar mechanism of action (MoA) [1].
  • Protocol: this compound was screened against the NCI-60 panel. Its growth inhibition pattern was processed using the COMPARE algorithm, which calculated Pearson correlation coefficients with the profiles of known agents [1].
  • Result: this compound showed a high correlation (≈0.7) with vincristine and vinblastine, indicating a similar MoA as a tubulin-destabilizing agent [1].
Mechanism of Action (MoA) Studies
  • Tubulin Polymerization Assay: In a cell-free system, this compound directly inhibited the polymerization of purified tubulin into microtubules, confirming its direct target is tubulin itself [5].
  • Cell Cycle Analysis: Treatment of human hematopoietic cancer cells with this compound caused a dose-dependent arrest in the metaphase of mitosis. This is a classic effect of agents that disrupt microtubule function, preventing proper formation of the mitotic spindle [5].
  • Mitotic Index Measurement: Using flow cytometry with an antibody against phosphorylated histone H3 (a marker of mitosis), researchers confirmed a significant increase in the population of cells arrested in the M phase [5].
Multidrug Resistance (MDR) Studies
  • Objective: To determine if this compound is susceptible to resistance mediated by the P-glycoprotein (P-gp) efflux pump.
  • Protocol: The sensitivity of the parental RPMI 8226 myeloma cell line (8226/S) was compared to its derivative line 8226/Dox40, which overexpresses the MDR-1 encoded P-gp [5].
  • Result: this compound demonstrated equivalent growth inhibitory activity in both the sensitive and MDR-1 overexpressing cell lines. This indicates it is not a substrate for the P-gp efflux pump and can overcome this common resistance mechanism [1].
In Vivo Pharmacokinetics & Efficacy
  • Pharmacokinetics: In SCID mice, this compound exhibited 71% oral bioavailability and was distributed to both plasma and bone marrow [1].
  • Efficacy: this compound showed significant anti-tumor activity in xenograft models of MV-4-11 acute myeloid leukemia, MM.1S multiple myeloma, and DU-145 prostate cancer [1].
  • Toxicity: A single dose just under the acute lethal dose caused no acute myelosuppression in non-tumor bearing SCID mice, suggesting a potential safety advantage over some existing tubulin inhibitors [1].

Mechanism of Action Pathway

The following diagram illustrates the mechanism by which this compound and other destabilizing agents disrupt cell division, leading to cancer cell death.

G cluster_0 Molecular Mechanism cluster_1 Cellular Phenotype & Outcome A This compound / Tubulin Destabilizer B Binding to Tubulin Heterodimer (e.g., Vinca or Colchicine Site) A->B C Inhibition of Tubulin Polymerization D Disrupted Mitotic Spindle Assembly C->D C->D Blocks microtubule dynamics E Cell Cycle Arrest in Metaphase D->E F Activation of Apoptotic Pathways E->F E->F Prolonged arrest leads to G Cancer Cell Death F->G B->C Mechanisms Mechanisms Effects Effects

Mechanism of Tubulin Destabilizing Agents

The pathway shows how this compound binds to tubulin, leading to the failure of cell division and ultimately, programmed cell death (apoptosis) [1] [2].

Key Insights for Researchers

  • Advantages for Drug Development: this compound's oral bioavailability and lack of MDR cross-resistance are significant pharmacological advantages over many current tubulin-targeting chemotherapeutics [1].
  • Differentiation from Colchicine-Site Inhibitors: While both are destabilizers, this compound's correlation with vinca alkaloids suggests a different binding site (vinca site) compared to colchicine-site inhibitors like combretastatin A-4 (CA-4) [1] [3].
  • Research Applications: this compound serves as a valuable chemical probe for studying vinca-site biology and is a promising lead compound for developing oral therapies, particularly for hematologic cancers and multidrug-resistant tumors [1].

References

Experimental Data Summary for PC-046

Author: Smolecule Technical Support Team. Date: February 2026

The following table consolidates the key experimental findings for PC-046 from the identified research.

Aspect Experimental Findings/Model Key Results
In Vivo Efficacy SCID mice with human tumor xenografts (MV-4-11 AML, MM.1S multiple myeloma, DU-145 prostate cancer) [1]. Showed efficacy in reducing tumor growth in the listed models [1].
In Vivo Toxicity & PK Single-dose study in non-tumor bearing SCID mice [1]. No acute myelosuppression observed at a dose just below the acute lethal dose. Exhibited high oral bioavailability (71%) with distribution to plasma and bone marrow [1].
Mechanism of Action NCI-60 COMPARE algorithm; Tubulin polymerization assay; Cell cycle analysis [1]. Correlated with tubulin destabilizers (vincristine/vinblastine). Inhibits tubulin polymerization, causing cell cycle arrest in metaphase [1].
Cytotoxicity (In Vitro) MTT assay using murine macrophages (RAW 264.7 cell line and primary culture) [1]. IC₅₀ values ranged from 315.8 μM to 2044.8 μM, indicating variable potency across different naphthoquinone derivatives [1].

Detailed Experimental Protocols

For researchers aiming to replicate or compare studies, here are the detailed methodologies for key experiments cited above.

  • In Vivo Efficacy and Toxicity Studies: this compound was prepared and administered in 100% DMSO to SCID mice bearing human tumor xenografts. For the toxicity assessment, a single dose just under the acute lethal dose was given to non-tumor bearing SCID mice, and myelosuppression was evaluated. Pharmacokinetic parameters like oral bioavailability were determined through comparative studies using different administration routes [1].

  • Mechanism of Action Studies:

    • NCI-60 Screening: this compound was tested against the NCI-60 panel of human tumor cell lines. The COMPARE algorithm was used to correlate its pattern of growth inhibition with known agents [1].
    • Tubulin Polymerization Assay: A cell-free kinetic assay measured the absorption of light at 340 nm over 60 minutes. This compound was tested at concentrations from 100 nM to 10 μM, with paclitaxel, vincristine, and colchicine used as controls [1].
    • Cell Cycle Analysis: Cells were treated with this compound (0-100 nM) for 24 hours, fixed, stained with propidium iodide, and analyzed by flow cytometry to determine DNA content and cell cycle distribution [1].
  • In Vitro Cytotoxicity Assay (MTT): The cell viability of murine macrophages (RAW 264.7 line and primary culture) was assessed after 48 hours of incubation with the compounds. MTT solution was added, and after 3 hours, the formed formazan crystals were dissolved in DMSO. The optical density was measured at 570 nm, and the IC₅₀ was determined using appropriate software [1].

Experimental Workflow and Mechanism of Action

To help visualize the experimental workflow and the established mechanism of action of this compound, I have created the following diagrams using DOT language.

workflow compound This compound in_vitro In Vitro Profiling compound->in_vitro moa Mechanism of Action in_vitro->moa NCI-60 COMPARE Analysis in_vivo In Vivo Studies moa->in_vivo Identified as Tubulin Destabilizer conclusion Preclinical Profile in_vivo->conclusion Efficacy & Toxicity Data

mechanism pc046 This compound Exposure tubulin Binds Tubulin pc046->tubulin polymer Inhibits Microtubule Polymerization tubulin->polymer arrest Cell Cycle Arrest in Metaphase polymer->arrest outcome Cell Growth Inhibition & Apoptosis arrest->outcome

Current Data Status and Research Gaps

Based on the search results, here is an objective assessment of the available information on this compound:

  • Available Data: The data confirms this compound is a synthetically derived, orally bioavailable small molecule that acts as a microtubule-destabilizing agent. Its preclinical profile shows a lack of acute bone marrow toxicity, which is a notable advantage over some other tubulin-targeting drugs [1].
  • Research Gaps: The search results do not provide a comprehensive, head-to-head quantitative comparison of this compound's toxicity against specific alternative tubulin inhibitors (e.g., vincristine). Furthermore, details on repeated-dose toxicity, maximum tolerated dose (MTD), and organ-specific histopathology findings from in vivo studies are not available in the retrieved documents.

References

PC-046 mechanism confirmation studies

Author: Smolecule Technical Support Team. Date: February 2026

PC-046 Profile and Comparative Data

This compound is a synthetically-derived, small molecule microtubule destabilizing agent. The table below summarizes its key properties and compares it with other tubulin-binding agents [1] [2].

Feature This compound Vincristine Vinblastine
Molecular Target Tubulin (polymerization inhibitor) [1] Tubulin (polymerization inhibitor) [1] Tubulin (polymerization inhibitor) [1]
Mechanism of Action Cell cycle arrest in metaphase; inhibition of tubulin polymerization [1] [2] Microtubule destabilization [1] Microtubule destabilization [1]
COMPARE Algorithm Correlation (NCI-60) Reference ~0.7 correlation with this compound [1] ~0.7 correlation with this compound [1]
Oral Bioavailability High (71%) [1] [2] Low (typically administered intravenously) Low (typically administered intravenously)
In Vivo Efficacy (Xenograft Models) MV-4-11 AML, MM.1S multiple myeloma, DU-145 prostate cancer [1] [2] Widely used in various hematologic cancers Widely used in various hematologic cancers
Key Potential Advantages Ease of synthesis; lack of MDR cross-resistance; high oral bioavailability; lack of acute myelotoxicity in SCID mice [1] Established clinical use Established clinical use
Molecular Weight 358.39 [2] 824.96 810.96
Chemical Formula C22H18N2O3 [2] C46H56N4O10 C46H58N4O9

Experimental Protocols for Key Findings

The following are summaries of the key experimental methodologies used to characterize this compound's mechanism of action and efficacy.

  • COMPARE Analysis in NCI-60 Panel: The COMPARE algorithm was used to analyze the growth inhibition patterns of this compound across the NCI-60 panel of human tumor cell lines. The pattern of sensitivity and resistance was compared to those of known chemical compounds. This compound showed a high correlation coefficient (approximately 0.7) with other known tubulin-destabilizing agents like vincristine and vinblastine, suggesting a similar mechanism of action [1].
  • In Vitro Tubulin Polymerization Assay: The effect of this compound on tubulin polymerization was measured in a cell-free system. Purified tubulin was incubated with this compound, and the rate of microtubule assembly was monitored. This was typically done by measuring the increase in turbidity (optical density) at 350 nm over time. This compound was shown to inhibit the polymerization of tubulin into microtubules [1].
  • Cell Cycle Analysis via Flow Cytometry: Tumor cells were treated with this compound and then fixed and stained with a DNA-binding dye, such as propidium iodide. The DNA content of the cells was analyzed using flow cytometry. Cells arrested in the G2/M phase of the cell cycle show 4N DNA content. This compound treatment was found to cause an accumulation of cells in the metaphase stage of mitosis, consistent with the disruption of mitotic spindle function [1].
  • In Vivo Efficacy in Xenograft Models: The anti-tumor activity of this compound was evaluated in immunodeficient SCID mice implanted with human tumor xenografts. Mice bearing tumors from MV-4-11 acute myeloid leukemia, MM.1S multiple myeloma, or DU-145 prostate cancer cell lines were treated with this compound. Tumor volume was monitored over time and compared to untreated control groups. This compound demonstrated significant efficacy by inhibiting tumor growth in these models [1] [2].

Signaling Pathways and Experimental Workflow

To help visualize the mechanism and experimental confirmation process, the following diagrams outline the primary mechanism of action of this compound and the general workflow for its experimental validation.

G PC046 This compound Tubulin Tubulin Heterodimers PC046->Tubulin Binds and Inhibits Polymerization Tubulin Polymerization Tubulin->Polymerization Process Microtubules Microtubules Polymerization->Microtubules Spindle Mitotic Spindle Microtubules->Spindle Arrest Metaphase Arrest Spindle->Arrest Disrupted Formation Apoptosis Cell Death (Apoptosis) Arrest->Apoptosis

G Start Identify Compound This compound Step1 In Vitro Profiling (NCI-60 COMPARE) Start->Step1 Step2 Mechanism of Action (Tubulin Polymerization Assay) Step1->Step2 Step3 Cellular Phenotype (Cell Cycle Analysis) Step2->Step3 Step4 In Vivo Efficacy (Mouse Xenograft Models) Step3->Step4 Step5 Pharmacokinetics (Oral Bioavailability, Distribution) Step4->Step5 End Conclusion: Tubulin-Binding Agent with Anti-Tumor Efficacy Step5->End

Key Insights for Researchers

For a research audience, the data suggests several points for consideration:

  • Oral Bioavailability: The high oral bioavailability (71%) of this compound is a distinct potential advantage over many existing tubulin-binding agents like vincristine, which require intravenous administration [1]. This could translate to more convenient dosing regimens in a clinical setting.
  • Safety Profile: The reported lack of acute myelotoxicity in non-tumor bearing SCID mice is noteworthy, as myelosuppression is a common dose-limiting side effect of many chemotherapeutics. This indicates a potentially differentiated safety profile worthy of further investigation [1].
  • Research Use: this compound is commercially available for research purposes from chemical suppliers like TargetMol, with a listed CAS Number of 1202401-59-9 [2].

References

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Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.2

Hydrogen Bond Acceptor Count

5

Exact Mass

358.13174244 g/mol

Monoisotopic Mass

358.13174244 g/mol

Heavy Atom Count

27

Appearance

Solid powder

Storage

0 – 4 oC for short term (weeks to 1 month) or -20 oC for long terms (months to years).

Dates

Last modified: 02-18-2024
1: Landowski TH, Samulitis BK, Dorr RT. The diaryl oxazole PC-046 is a tubulin-binding agent with experimental anti-tumor efficacy in hematologic cancers. Invest New Drugs. 2013 Dec;31(6):1616-25. doi: 10.1007/s10637-013-0019-8. Epub 2013 Sep 14. PubMed PMID: 24037082.

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